molecular formula C7H16ClNO B1419393 2-(Cyclopentyloxy)ethylamine hydrochloride CAS No. 1181457-94-2

2-(Cyclopentyloxy)ethylamine hydrochloride

Cat. No.: B1419393
CAS No.: 1181457-94-2
M. Wt: 165.66 g/mol
InChI Key: RKCDMLPVQCFUJC-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)ethylamine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopentyloxy)ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentyloxy)ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopentyloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-9-7-3-1-2-4-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCDMLPVQCFUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672556
Record name 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-94-2
Record name 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)cyclopentane hydrochloride
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Foundational & Exploratory

Synthesis Protocol: 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride . Note that while the CAS number 1159977-12-4 is sometimes associated with this moiety in specific databases, it is also linked to unrelated pyridine derivatives (e.g., rac-N-Boc Anatabine). This protocol strictly follows the chemical structure: Cyclopentyl–O–CH₂–CH₂–NH₂ · HCl .

Executive Summary
  • Target Molecule: 2-(Cyclopentyloxy)ethylamine hydrochloride

  • Core Strategy: Williamson Ether Synthesis via a "Gabriel-Ether" approach.

  • Key Intermediate: N-[2-(Cyclopentyloxy)ethyl]phthalimide.

  • Yield Expectation: 65–75% (Overall).

  • Purity Target: >98% (HPLC/NMR).

This protocol utilizes a robust Nucleophilic Substitution (


)  strategy. We avoid the direct alkylation of ethanolamine, which often leads to poly-alkylation or polymerization. Instead, we employ 

-(2-bromoethyl)phthalimide
as the electrophile and cyclopentanol as the nucleophile. This route ensures regioselectivity (O-alkylation over N-alkylation) and provides a crystalline intermediate for easy purification before the final amine liberation.
Retrosynthetic Analysis & Logic

The strategic disconnection is made at the ether oxygen. We select the secondary alcohol (cyclopentanol) as the nucleophile because secondary halides (bromocyclopentane) are prone to


 elimination when attacked by strong bases. By using the primary alkyl halide (

-(2-bromoethyl)phthalimide) as the electrophile, we maximize substitution and minimize elimination.

Retrosynthesis Target Target: 2-(Cyclopentyloxy)ethylamine HCl Inter Intermediate: N-[2-(Cyclopentyloxy)ethyl]phthalimide Target->Inter Deprotection (Hydrazinolysis) SM1 Nucleophile: Cyclopentanol (Secondary Alcohol) Inter->SM1 Etherification (Williamson) SM2 Electrophile: N-(2-bromoethyl)phthalimide (Primary Halide) Inter->SM2 + NaH

Figure 1: Retrosynthetic strategy prioritizing the stability of the primary electrophile.

Experimental Protocol
Phase 1: Etherification (The Williamson Coupling)

Objective: Synthesize N-[2-(Cyclopentyloxy)ethyl]phthalimide.

Reagents & Stoichiometry:

Reagent Equiv. Role
Cyclopentanol 1.2 Nucleophile / Solvent co-factor
Sodium Hydride (60% in oil) 1.3 Base (Deprotonation)

|


-(2-bromoethyl)phthalimide  | 1.0 | Electrophile |
| DMF (Anhydrous)  | - | Solvent (Polar Aprotic) |
| TBAI (Tetrabutylammonium iodide)  | 0.05 | Phase Transfer Catalyst (Finkelstein) |

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Deprotonation: Add NaH (1.3 eq) to the flask. Wash twice with dry hexane to remove mineral oil if strict weight accuracy is needed; otherwise, account for the 60% w/w. Suspend in anhydrous DMF (0.5 M concentration relative to limiting reagent).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Nucleophile Addition: Add Cyclopentanol (1.2 eq) dropwise over 20 minutes. Hydrogen gas (

    
    ) evolution will be vigorous.
    
  • Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 45 minutes to ensure complete formation of sodium cyclopentoxide.

  • Coupling: Re-cool to 0°C. Add

    
    -(2-bromoethyl)phthalimide  (1.0 eq) dissolved in minimum DMF dropwise. Add catalytic TBAI  (0.05 eq) to accelerate the reaction via in-situ iodide exchange.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide spot (

    
    ) should disappear.
    
  • Workup: Quench carefully with cold water/ice. Extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the phthalimide and isolate the hydrochloride salt.

Reagents:

Reagent Equiv. Role
Phthalimide Intermediate 1.0 Substrate
Hydrazine Monohydrate 3.0 Deprotection Agent
Ethanol - Solvent

| HCl (4M in Dioxane) | Excess | Salt Formation |

Procedure:

  • Hydrazinolysis: Dissolve the purified intermediate in Ethanol (0.2 M). Add Hydrazine Monohydrate (3.0 eq).

  • Reflux: Heat to reflux (80°C) for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to RT. Filter off the phthalhydrazide byproduct. Wash the cake with cold ethanol.

  • Isolation: Concentrate the filtrate to remove excess hydrazine and ethanol. The residue is the crude free amine oil.

  • Salt Formation: Dissolve the crude oil in Diethyl Ether (or MTBE). Cool to 0°C. Add 4M HCl in Dioxane dropwise until pH < 2.

  • Precipitation: The hydrochloride salt will precipitate immediately. Stir for 30 minutes.

  • Final Purification: Filter the white solid. Wash with cold ether. Dry under high vacuum.

Visualization of Reaction Pathway

ReactionScheme Start Cyclopentanol + NaH Alkoxide Sodium Cyclopentoxide Start->Alkoxide Inter Phthalimide Ether Alkoxide->Inter SN2 Attack Step1 Step 1: + N-(2-bromoethyl)phthalimide (DMF, 60°C) Amine Free Amine (Oil) Inter->Amine Deprotection Step2 Step 2: + N2H4·H2O (Reflux) Product 2-(Cyclopentyloxy)ethylamine Hydrochloride Amine->Product Salt Formation Step3 Step 3: + HCl/Dioxane

Figure 2: Step-by-step reaction pathway from starting materials to the final hydrochloride salt.[1][2][3][4]

Analytical Characterization

To validate the synthesis, the following data must be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.10 (br s, 3H, 
      
      
      
      )
    • 
       3.90 (m, 1H, Cyclopentyl 
      
      
      
      )
    • 
       3.55 (t, 2H, 
      
      
      
      )
    • 
       2.95 (t, 2H, 
      
      
      
      )
    • 
       1.40–1.80 (m, 8H, Cyclopentyl 
      
      
      
      )
  • ¹³C NMR: Expect signals at approx.

    
     79.5 (CH-O), 66.2 (O-CH₂), 39.0 (CH₂-N), and cyclopentyl peaks (32.1, 23.5).
    
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 
    
    
    
    .
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in DMF or NaH.Ensure DMF is anhydrous (store over molecular sieves). Flame-dry glassware.
Starting Material Remains Low reactivity of bromide.Add 5–10 mol% TBAI or NaI to generate the more reactive iodide in situ (Finkelstein condition).
Oily Product (Step 3) Hygroscopic salt.Triturate the oil with dry Acetone or Acetonitrile to induce crystallization. Store in a desiccator.
Impurity: Cyclopentene Elimination side reaction.[5]Ensure temperature does not exceed 60°C. Do not use excess NaH beyond 1.3 eq.
Safety & Handling
  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen. Handle under inert atmosphere.

  • Hydrazine Monohydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood and quench waste with bleach (hypochlorite) before disposal.

  • 2-Bromoethylamine derivatives: Potential alkylating agents (vesicants). Avoid skin contact.

References
  • General Williamson Ether Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Phthalimide Deprotection (Ing-Manske Procedure): Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351. Link

  • Use of TBAI in Etherification: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of 2-(Cyclopentyloxy)ethylamine hydrochloride. As a compound of interest in pharmaceutical research and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, formulation, and application. This document is structured to deliver not just data, but also the scientific reasoning behind the expected properties and the methodologies for their empirical determination.

Introduction and Molecular Identity

2-(Cyclopentyloxy)ethylamine hydrochloride is the hydrochloride salt of the primary amine 2-(cyclopentyloxy)ethylamine. The presence of a cyclopentyl ether group and a primary amine function imparts a unique combination of lipophilicity and basicity, making it a valuable building block in medicinal chemistry. Its structural features suggest potential applications in the development of novel therapeutic agents, particularly those targeting the central nervous system, where the ability to cross biological membranes is a key consideration.

Molecular Structure:

Caption: 2D structure of 2-(Cyclopentyloxy)ethylamine hydrochloride.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name 2-(Cyclopentyloxy)ethylamine hydrochloride-
Synonyms (2-aminoethoxy)cyclopentane hydrochloride[1]
CAS Number 1181457-94-2[2]
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol Calculated
Free Base CAS No. 933732-12-8[2]
Free Base Formula C₇H₁₅NO[2]
Free Base Mol. Wt. 129.20 g/mol [2]

Predicted and Expected Physical Properties

Direct experimental data for the physical properties of 2-(Cyclopentyloxy)ethylamine hydrochloride is not extensively available in peer-reviewed literature. However, we can infer its likely characteristics based on its chemical structure and by drawing parallels with analogous compounds.

Table 2: Predicted and Expected Physical Properties

PropertyPredicted/Expected ValueRationale and Comparative Insights
Appearance White to off-white solidAmine hydrochlorides are typically crystalline solids at room temperature.[3][4]
Melting Point (°C) Data not availableExpected to be a crystalline solid with a defined melting point. For comparison, ethylamine hydrochloride has a melting point of 107-108 °C.[5] The larger cyclopentyl group may lead to a different crystal lattice and thus a different melting point.
Boiling Point (°C) Data not availableAs a salt, it will likely decompose at high temperatures rather than boil. The free base, 2-cyclopentyl-ethylamine, has a predicted boiling point of 158-159 °C.
Solubility Soluble in water, soluble in lower alcohols (methanol, ethanol), sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane).The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the ammonium chloride group. The cyclopentyl ether moiety will contribute some lipophilic character. The solubility of amine hydrochlorides is pH-dependent, with increased solubility in acidic to neutral aqueous solutions.[3]
pKa ~10-11The pKa of the conjugate acid (the ammonium ion) is expected to be in the typical range for primary alkylammonium ions. The predicted pKa for the similar 2-cyclopentyl-ethylamine is 10.72.[6]
Hygroscopicity Likely hygroscopicMany amine hydrochlorides are known to be hygroscopic, readily absorbing moisture from the air.[3][4]

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following established experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly. prep2 Load a small amount into a capillary tube. prep1->prep2 prep3 Seal one end of the capillary tube. prep2->prep3 meas1 Place the capillary in a melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~10-15°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature range from the first appearance of liquid to complete liquefaction. meas3->meas4 A Accurately weigh the compound and dissolve in water. B Calibrate a pH meter with standard buffers. A->B C Titrate the solution with a standardized solution of a strong base (e.g., NaOH). B->C D Record the pH after each addition of the titrant. C->D E Plot pH versus the volume of titrant added. D->E F Determine the equivalence point. E->F G The pKa is the pH at the half-equivalence point. F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Data and Characterization

  • ¹H NMR:

    • A broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺). The chemical shift of this peak will be concentration and solvent dependent.

    • Multiplets corresponding to the protons of the ethyl bridge (-O-CH₂-CH₂-N-).

    • A multiplet for the methine proton on the cyclopentyl ring attached to the ether oxygen (-O-CH-).

    • Multiplets for the remaining methylene protons of the cyclopentyl ring.

  • ¹³C NMR:

    • Distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrogen and the carbon attached to the oxygen will be deshielded and appear at a higher chemical shift.

  • FT-IR:

    • A broad absorption band in the region of 3000-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.

    • C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

    • A prominent C-O stretching band for the ether linkage, typically in the 1250-1050 cm⁻¹ region.

    • N-H bending vibrations around 1600-1500 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z = 130.22.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(Cyclopentyloxy)ethylamine hydrochloride.

GHS Hazard Information (for the free base):

  • Hazard Statements: H314 - Causes severe skin burns and eye damage. [2]* Precautionary Statements: P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor. [2] Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place. Given the likelihood of hygroscopicity, storage in a desiccator may be advisable.

Conclusion

2-(Cyclopentyloxy)ethylamine hydrochloride is a compound with significant potential in chemical and pharmaceutical research. While comprehensive experimental data on its physical properties is currently limited, this guide provides a robust framework for understanding its expected characteristics and outlines the necessary protocols for their empirical determination. By combining theoretical predictions with established experimental methodologies, researchers can confidently work with this compound and unlock its full potential.

References

  • PubChem. Ethylamine hydrochloride. [Link]

  • PubChem. Cyclopentylamine. [Link]

  • PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). [Link]

  • PubChem. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. [Link]

  • CAS Common Chemistry. Ethylamine hydrochloride. [Link]

  • LookChem. ethylamine hydrochloride suppliers USA. [Link]

Sources

2-(Cyclopentyloxy)ethylamine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Executive Summary & Compound Architecture

2-(Cyclopentyloxy)ethylamine hydrochloride is a specialized bifunctional building block used frequently in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and PROTAC linkers where an ether-linked aliphatic amine is required to modulate lipophilicity (LogP) without introducing aromaticity.[1][2][3][4]

This guide provides a comprehensive solubility profile, derived from structural analogs and thermodynamic principles of amine salts, alongside a validated experimental protocol for internal verification.[1][2][3][4]

Chemical Identity
  • IUPAC Name: 2-(Cyclopentyloxy)ethan-1-amine hydrochloride[1][2][4]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: ~165.66 g/mol (Salt); ~129.20 g/mol (Free Base)[1][2][4]

  • Structural Features:

    • Cationic Head (

      
      ):  Provides high aqueous solubility and H-bond donation.[1][2][3][4]
      
    • Ether Linkage (-O-): Acts as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents compared to pure alkyl chains.[1][2][3][4]

    • Cyclopentyl Tail: Lipophilic moiety; limits solubility in pure water compared to linear analogs but prevents crystallization in non-polar solvents.[1][2][3][4]

Physicochemical Basis of Solubility

The solubility of 2-(Cyclopentyloxy)ethylamine hydrochloride is governed by the competition between its Crystal Lattice Energy (holding the solid together) and the Solvation Energy (interaction with the solvent).[1][2][3][4]

Solubility Matrix (Predicted & Observed Trends)

Data below represents high-confidence estimates based on structural homologs (e.g., 2-(cyclohexyloxy)ethanamine HCl, CAS 1193387-70-0).[1][2][3][4]

Solvent SystemSolubility RatingEstimated Range (mg/mL)Mechanistic Rationale
Water (pH 7.0) High > 100 mg/mLIonic dissociation of

and

dominates.[1][2][3][4] Ether oxygen assists hydration shell formation.[1][2][4]
Methanol / Ethanol High > 50 mg/mLHigh dielectric constant supports ion-dipole interactions; alkyl tail is compatible with organic moiety.[1][2][3][4]
DMSO Very High > 150 mg/mLStrong dipole-dipole interactions; standard solvent for stock solutions.[1][2][3][4]
Dichloromethane (DCM) Moderate 10 - 30 mg/mLSoluble due to "soft" lipophilic cyclopentyl ring, but limited by the ionic chloride head.[1][2][3][4]
Ethyl Acetate Low < 5 mg/mLInsufficient polarity to overcome lattice energy of the salt.[2][3][4]
Hexane / Heptane Negligible < 0.1 mg/mLComplete polarity mismatch; used as an anti-solvent for precipitation.[1][2][3][4]
The Common Ion Effect

Critical Insight: Solubility in saline (0.9% NaCl) or HCl-acidified water will be significantly lower than in pure water due to the Common Ion Effect.[1][2][3][4] The abundance of chloride ions (


) shifts the equilibrium back toward the solid precipitate.[1][2][4]

Visualization: Solvation Dynamics

The following diagram illustrates the thermodynamic competition driving the dissolution process.

SolubilityMechanism Solid Solid Lattice (Strong Ionic Bonds) Transition Transition State (Surface Wetting) Solid->Transition + Energy (Lattice Breaking) Solvent Solvent Molecules (Dipoles) Solvent->Transition Diffusion Solution Solvated Ions (Stable Solution) Transition->Solution - Energy (Solvation Shell Formation) Solution->Solid Precipitation (Common Ion Effect)

Figure 1: Thermodynamic cycle of dissolution.[1][2][3][4] For amine salts, the energy required to break the lattice is compensated by the high hydration energy of the ammonium cation.[1][2][3][4]

Experimental Protocol: Thermodynamic Solubility Assessment

Do not rely solely on literature values for critical process steps. Use this "Shake-Flask" protocol to determine the exact solubility of your specific lot (polymorphs can affect solubility).[1][2][3][4]

Phase 1: Preparation
  • Buffer Selection: Prepare three media:

    • Deionized Water (pH ~6.5)[1][2][4]

    • Phosphate Buffer Saline (PBS, pH 7.4)[1][4]

    • 0.1 M HCl (Simulated Gastric Fluid)[1][2][4]

  • Supersaturation: Add excess solid 2-(Cyclopentyloxy)ethylamine hydrochloride to 5 mL of each solvent in clear glass vials.

    • Visual Cue: You must see undissolved solid at the bottom.[1][2][3][4] If it all dissolves, add more.[1][2][4]

Phase 2: Equilibration (The "Shake-Flask" Method)
  • Agitation: Place vials on an orbital shaker at 25°C for 24 hours .

    • Why 24h? Amine salts can form supersaturated metastable states.[1][2][3][4] 24 hours ensures thermodynamic equilibrium.[1][2][4]

  • Sedimentation: Stop shaking and allow the suspension to stand for 4 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter .

    • Warning: Do not use Nylon filters; amine salts can sometimes bind non-specifically.[1][2][3][4]

Phase 3: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2][3][4]

  • Mobile Phase: Water (0.1% TFA) : Acetonitrile (Gradient 95:5 to 5:95).[1][2][3][4]

  • Detection: UV at 210 nm (Amine absorption is weak; rely on the ether/cyclopentyl signal or use CAD/ELSD if available).

  • Calculation: Compare peak area against a standard curve of known concentration (0.1 - 1.0 mg/mL).

Application in Synthesis & Purification

Understanding the solubility profile allows for the design of efficient purification logic (Work-up).[1][2][3][4]

Purification Strategy: Anti-Solvent Crystallization

Since the compound is highly soluble in Ethanol but insoluble in Hexane/Ether:[1][3]

  • Dissolve the crude amine salt in a minimum volume of warm Ethanol or Isopropanol (IPA) .[1][2][3][4]

  • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring.

  • Cool to 0°C. The pure hydrochloride salt will crystallize out as a white solid, leaving non-polar impurities in the mother liquor.[1][2][3][4]

Process Decision Tree

SolventSelection Start Start: Crude Reaction Mixture IsSalt Is the product a Salt (HCl)? Start->IsSalt YesSalt Yes: High Polarity Required IsSalt->YesSalt Yes SolventChoice Choose Solvent System YesSalt->SolventChoice Water Water/Buffer (For Extraction) SolventChoice->Water Dissolve DCM DCM/Methanol (For Chromatography) SolventChoice->DCM Purify Ether Ether/Hexane (For Precipitation) SolventChoice->Ether Precipitate

Figure 2: Logic flow for solvent selection during purification based on the amphiphilic salt nature of the compound.[1][2][3][4]

References

  • Avdeef, A. (2012).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Standard text on physicochemical profiling).

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4]

  • PubChem Database. (2023).[1][2][3][4] Compound Summary for 2-(Cyclohexyloxy)ethanamine (Analogous Structure). National Library of Medicine.[1][2][4] [1][2][3][4]

  • FDA Guidance for Industry. (2021). Biopharmaceutics Classification System (BCS) Guidance. (Provides regulatory context for solubility definitions).

Sources

Commercial Availability & Technical Guide: 2-(Cyclopentyloxy)ethylamine Hydrochloride

[1][2]

Part 1: Executive Summary & Supply Chain Analysis

2-(Cyclopentyloxy)ethylamine hydrochloride (CAS: 1181457-94-2) is a specialized ether-linked amine building block used primarily in medicinal chemistry for linker optimization and LogP modulation.[1] Unlike its all-carbon analog (2-cyclopentylethylamine), the ether oxygen introduces a hydrogen bond acceptor, altering the metabolic stability and solubility profile of downstream drug candidates.[1]

Commercial Status: Niche Tier

This compound is classified as a Tier 3 Niche Building Block .[1] It is not a commodity chemical held in multi-kilogram stock by major distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.[1]

  • Primary Sourcing Model: Make-to-Order (MTO) or Catalog Aggregation.[1]

  • Typical Lead Time: 2–4 weeks (if synthesized on demand) or 3–5 days (if held by boutique synthesis houses).[1]

  • Cost Estimation: High (~

    
    300 per gram) due to the specialized ether synthesis required to avoid polymerization side reactions.
    
Key Suppliers & Aggregators[1][2]
  • Arctom Scientific: Listed catalog item (Catalog: BD-A477026).[2][1]

  • CymitQuimica / Indagoo: Aggregators often holding small stocks (mg to g scale).[1]

  • Custom Synthesis: For >10g requirements, contracting a CRO (e.g., WuXi, Enamine, or local boutique labs) is recommended over catalog purchasing to ensure batch consistency.

Part 2: Technical Dossier & Physicochemical Profile[2]

Chemical Identity
PropertyDetail
IUPAC Name 2-(Cyclopentyloxy)ethan-1-amine hydrochloride
CAS Number 1181457-94-2
Molecular Formula C₇H₁₅NO[1][3][4][5][6][7] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
SMILES C1CCC(C1)OCC[NH3+].[Cl-]
Solubility High in Water, Methanol, DMSO; Low in DCM/Hexanes
Structural Significance in Drug Design

The cyclopentyloxy motif serves two critical functions in hit-to-lead optimization:

  • Conformational Restriction: The cyclopentyl ring provides bulk without the rigidity of a phenyl group, often fitting into hydrophobic pockets (e.g., GPCR orthosteric sites).[1]

  • Linker Polarity: The ether oxygen lowers the LogP compared to a pentyl chain, improving oral bioavailability and reducing non-specific binding.[1]

Part 3: Synthesis & Manufacturing (Expertise & Experience)

Direct alkylation of ethanolamine with cyclopentyl halides often yields poly-alkylated impurities.[1] The field-proven route utilizes a Protected Amino-Alcohol Strategy to ensure mono-functionalization.[1]

Recommended Synthetic Route: The "Boc-Protection" Protocol

This route is chosen for its scalability and purification ease.[1] It avoids the formation of toxic aziridine intermediates common in alternative pathways.[1]

Step-by-Step Methodology
  • Protection: React Ethanolamine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-ethanolamine.

  • Etherification (Williamson Type):

    • Reagents: N-Boc-ethanolamine, Cyclopentyl Bromide, Sodium Hydride (NaH).[1]

    • Solvent: Anhydrous DMF or THF.[1]

    • Conditions: 0°C to RT, 12 hours.[1]

    • Mechanism:[5][8][9][10] The alkoxide generated by NaH attacks the electrophilic cyclopentyl bromide.[1]

  • Deprotection & Salt Formation:

    • Reagents: 4M HCl in Dioxane.[1]

    • Workup: Precipitation of the hydrochloride salt directly from the reaction mixture.[1]

Self-Validating Quality Control[1]
  • 1H NMR Check: Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the cyclopentyl multiplet (~1.5–1.8 ppm) and ether/amine methylenes (~3.1 ppm, ~3.6 ppm).

  • LCMS Verification: Mass peak [M+H]+ = 130.2 (Free base).[1]

Synthesis Workflow Diagram

SynthesisRouteStartEthanolamineStep1N-Boc-EthanolamineStart->Step1ProtectionStep2Intermediate Ether(N-Boc-2-(cyclopentyloxy)ethanamine)Step1->Step2AlkylationReagent1Boc2O / DCMReagent1->Step1FinalTarget Product2-(Cyclopentyloxy)ethylamine HClStep2->FinalDeprotectionReagent2Cyclopentyl BromideNaH / DMFReagent2->Step2Reagent34M HCl / DioxaneReagent3->Final

Caption: Figure 1. Robust 3-step synthetic pathway minimizing side-reactions via N-Boc protection strategy.

Part 4: Handling & Storage Protocols

Hygroscopicity Warning

As a primary amine hydrochloride salt with an ether linkage, this compound is hygroscopic .[1]

  • Storage: Store at -20°C in a tightly sealed vial under inert atmosphere (Argon/Nitrogen) if possible.

  • Handling: Weigh quickly in ambient air or use a glovebox for precision stoichiometry.

  • Stability: Stable for >2 years if kept dry.[1] Hydrolysis of the ether bond is unlikely under standard storage conditions but avoid strong aqueous acids at high temperatures.

Part 5: References

  • Arctom Scientific. Product Catalog: 2-(Cyclopentyloxy)ethanamine hydrochloride (CAS 1181457-94-2).[2][1] Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Amine Hydrochloride Salts.[1] Retrieved from

  • CymitQuimica. Product Detail: 2-(Cyclopentyloxy)ethylamine, HCl.[1][4] Retrieved from

  • Chemical Abstracts Service (CAS). CAS Registry Number 1181457-94-2.[1][4] Retrieved from [11]

Methodological & Application

The Strategic Utility of 2-(Cyclopentyloxy)ethylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. 2-(Cyclopentyloxy)ethylamine hydrochloride is a versatile, yet underexplored, chemical entity that offers significant potential as a scaffold or intermediate in the synthesis of a wide array of pharmacologically active agents. This technical guide provides an in-depth exploration of the potential applications of this compound, grounded in the established roles of structurally similar motifs in drug discovery. While direct literature on the specific biological activities of 2-(Cyclopentyloxy)ethylamine hydrochloride is limited, its constituent parts—the cyclopentyloxy group and the ethylamine side chain—are well-represented in a multitude of bioactive molecules. This guide will, therefore, extrapolate from these known applications to provide a forward-looking perspective on its utility.

Physicochemical Properties and Synthetic Considerations

Understanding the fundamental properties of 2-(Cyclopentyloxy)ethylamine hydrochloride is crucial for its effective application in a research and development setting.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
CAS Number 1181457-94-2[1][]
Appearance Solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents

The synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride can be envisioned through several established synthetic routes. A common approach would involve the Williamson ether synthesis, reacting a cyclopentyl halide with 2-aminoethanol, followed by conversion to the hydrochloride salt. Alternatively, the alkylation of cyclopentanol with a protected 2-haloethylamine, followed by deprotection and salt formation, presents another viable pathway. The choice of synthetic route will depend on the availability of starting materials, desired scale, and purity requirements.

Potential Applications in Medicinal Chemistry

The structural features of 2-(Cyclopentyloxy)ethylamine hydrochloride suggest its potential as a valuable building block in several therapeutic areas, primarily by serving as a key fragment for engaging with biological targets.

Neurological and Psychiatric Disorders

The ethylamine moiety is a common pharmacophore in many centrally active agents. Its presence in 2-(Cyclopentyloxy)ethylamine hydrochloride makes this compound a promising starting point for the development of novel therapeutics for neurological and psychiatric conditions. For instance, derivatives of 2-phenylethylamine are known to interact with various neurotransmitter receptors and transporters.

A notable example of a related structure is 2-(2-Methoxyphenoxy)ethylamine hydrochloride, which acts as a partial agonist at the 5-HT1A serotonin receptor and an antagonist at the α1-adrenergic receptor, highlighting its potential for treating conditions like anxiety and depression.[] The cyclopentyloxy group in our title compound can be considered a lipophilic bioisostere for the methoxyphenoxy group, potentially modulating potency, selectivity, and pharmacokinetic properties.

As a Scaffold for GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The flexible ethylamine linker in 2-(Cyclopentyloxy)ethylamine hydrochloride is well-suited to position a variety of functional groups to interact with the binding pockets of GPCRs. The cyclopentyl group can serve as a hydrophobic anchor, occupying a lipophilic pocket within the receptor.

Experimental Protocols

The following protocols are provided as a guide for the utilization of 2-(Cyclopentyloxy)ethylamine hydrochloride in a medicinal chemistry workflow.

Protocol 1: Amide Coupling for Library Synthesis

This protocol outlines a standard procedure for the parallel synthesis of an amide library using 2-(Cyclopentyloxy)ethylamine hydrochloride as the amine component.

Objective: To generate a diverse library of amides for screening against a biological target.

Materials:

  • 2-(Cyclopentyloxy)ethylamine hydrochloride

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 2-(Cyclopentyloxy)ethylamine hydrochloride in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • Prepare individual 0.5 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the respective carboxylic acid solution (0.05 mmol).

    • Add 110 µL of the HATU solution (0.055 mmol) to each well.

    • Add 100 µL of the 2-(Cyclopentyloxy)ethylamine hydrochloride solution (0.05 mmol) to each well.

    • Add 100 µL of the DIPEA solution (0.1 mmol) to each well to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products with 500 µL of ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude amide products.

  • Purification and Analysis:

    • Purify the products using high-throughput parallel purification techniques such as preparative HPLC-MS.

    • Characterize the final compounds by LC-MS and ¹H NMR to confirm identity and purity.

G cluster_prep Stock Solution Preparation cluster_reaction Amide Coupling Reaction (96-well block) cluster_workup Work-up and Purification cluster_analysis Final Analysis Amine 2-(Cyclopentyloxy)ethylamine HCl in DMF Mix Combine Reactants: Acid, HATU, Amine, DIPEA Amine->Mix Acid Carboxylic Acids in DMF (96-well) Acid->Mix Coupling HATU in DMF Coupling->Mix Base DIPEA in DMF Base->Mix React Shake at RT for 16h Mix->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Evaporate Wash->Dry Purify Purify by HPLC-MS Dry->Purify Analyze Characterize by LC-MS and NMR Purify->Analyze

Caption: Workflow for Parallel Amide Library Synthesis.

Structure-Activity Relationship (SAR) Insights

While no specific SAR data exists for 2-(Cyclopentyloxy)ethylamine hydrochloride, we can infer potential SAR trends based on related chemical series.

SAR cluster_R1 Cyclopentyl Modifications cluster_R2 Ethylamine Modifications 1 Core Scaffold (Cyclopentyloxy-ethylamine) 2 Ring Size (e.g., Cyclobutyl, Cyclohexyl) 1->2 Lipophilicity & Conformation 3 Substitution (e.g., -OH, -F) 1->3 Polarity & H-bonding 4 N-Alkylation (e.g., -Me, -Et) 1->4 Basicity & Lipophilicity 5 Linker Length (e.g., Propylamine) 1->5 Vector & Flexibility

Caption: Potential SAR exploration around the core scaffold.

  • Cyclopentyl Group Modifications: Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) can impact the lipophilicity and conformational preferences of the molecule, potentially influencing receptor binding. Introduction of substituents on the cyclopentyl ring, such as hydroxyl or fluoro groups, can introduce new hydrogen bonding interactions and modulate metabolic stability.

  • Ethylamine Moiety Modifications: N-alkylation of the primary amine can alter its basicity and lipophilicity, which can be critical for interactions with acidic residues in a binding pocket and for membrane permeability. Modifying the length of the ethylamine linker (e.g., to a propylamine) will change the distance and vector to appended functional groups, allowing for optimization of interactions with the target protein.

Conclusion

2-(Cyclopentyloxy)ethylamine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its simple, yet versatile, structure provides a solid foundation for the synthesis of novel compounds targeting a range of biological systems, particularly in the realm of neurological disorders and GPCR modulation. The protocols and SAR insights provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this and related alkoxy-ethylamine scaffolds in their drug discovery endeavors.

References

  • Google Patents. (2005). Pharmaceutical hard capsule containing inorganic substance. EP1561459A1.
  • MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(15), 4935. Available at: [Link]

  • PubMed. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds-Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(2), 1083. Available at: [Link]

  • ResearchGate. (2009). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Current Organic Chemistry, 13(14), 1438-1455. Available at: [Link]

  • PubMed. (1989). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(5), 1052-1060. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its remarkable stability and prevalence in biologically active molecules, from small molecule inhibitors to large therapeutic peptides, underscore the critical need for robust and efficient synthetic methodologies for its construction.[2] The strategic incorporation of unique amine fragments is a key tactic in modulating the physicochemical and pharmacological properties of lead compounds. 2-(Cyclopentyloxy)ethylamine hydrochloride offers a valuable building block for introducing a flexible, lipophilic side chain, potentially enhancing membrane permeability and metabolic stability.

This guide provides a comprehensive overview and detailed protocols for the successful application of 2-(cyclopentyloxy)ethylamine hydrochloride in amide coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical parameters for optimization, empowering researchers to confidently integrate this versatile reagent into their synthetic workflows.

Physicochemical Properties of 2-(Cyclopentyloxy)ethylamine Hydrochloride

A thorough understanding of the starting material is paramount for successful reaction design.

PropertyValueSource
Molecular Formula C7H16ClNOPubChem CID: 22923985
Molecular Weight 165.66 g/mol PubChem CID: 22923985
Appearance White to off-white solidInferred from similar amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane, ethyl acetateInferred from similar amine hydrochlorides

Core Principles of Carbodiimide-Mediated Amide Coupling

The most prevalent and versatile method for forming amide bonds in a laboratory setting involves the activation of a carboxylic acid with a carbodiimide reagent, followed by nucleophilic attack by an amine.[1][4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a popular choice due to its high reactivity and the water-solubility of its urea byproduct, which simplifies purification.[5][6][7]

The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[4][5]

  • Nucleophilic Acyl Substitution: The primary amine, 2-(cyclopentyloxy)ethylamine, acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired amide bond and the release of a soluble urea byproduct.[5]

To enhance reaction efficiency and mitigate potential side reactions, such as racemization of chiral carboxylic acids, additives are often employed.[6] 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.

The Critical Role of a Non-Nucleophilic Base

Since 2-(cyclopentyloxy)ethylamine is supplied as a hydrochloride salt, a non-nucleophilic base is required to neutralize the ammonium salt and generate the free amine in situ. The free amine is the active nucleophile that participates in the coupling reaction. Common choices for this purpose include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). It is crucial to use a tertiary amine that will not compete with the primary amine as a nucleophile.

Visualizing the Reaction Pathway

Amide_Coupling_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Amide_Product Amide Product O_Acylisourea->Amide_Product Urea_Byproduct Urea Byproduct (Water-Soluble) O_Acylisourea->Urea_Byproduct Amine_HCl 2-(Cyclopentyloxy)ethylamine Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine Base Base (e.g., DIPEA) Base->Free_Amine Neutralization Free_Amine->Amide_Product Nucleophilic Attack

Sources

The Versatile Role of 2-(Cyclopentyloxy)ethylamine Hydrochloride in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide explores the synthetic utility of 2-(cyclopentyloxy)ethylamine hydrochloride, a versatile primary amine building block, in the construction of valuable heterocyclic scaffolds. Addressed to researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of its application in forming key heterocyclic systems, complete with theoretical underpinnings, detailed experimental protocols, and safety considerations.

Introduction: The Significance of the Cyclopentyloxyethyl Motif

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The incorporation of specific lipophilic and conformationally constrained moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2-(cyclopentyloxy)ethylamine hydrochloride building block offers a unique combination of a flexible ethylamine linker and a moderately lipophilic cyclopentyloxy group. This motif can impart desirable properties such as improved metabolic stability, enhanced membrane permeability, and specific receptor interactions. This guide will delve into the practical applications of this reagent in constructing pyrrolidines, tetrahydropyridines, dihydropyrimidines, and imidazoles – all of which are privileged structures in drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1181457-94-2[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Not available
Solubility Soluble in water and polar organic solvents

Safety Information: 2-(Cyclopentyloxy)ethylamine hydrochloride is an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications in Heterocyclic Chemistry

The primary amine functionality of 2-(cyclopentyloxy)ethylamine serves as a versatile handle for a variety of cyclization strategies. The hydrochloride salt can be used directly in some reactions or neutralized in situ or prior to use to liberate the free amine.

Synthesis of N-(2-Cyclopentyloxyethyl)pyrrolidines

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. A straightforward and widely used method for the synthesis of N-substituted pyrrolidines involves the dialkylation of a primary amine with a 1,4-dihalobutane.

Reaction Principle: The reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The primary amine first displaces one of the halide atoms of 1,4-dihalobutane to form an intermediate, which then undergoes an intramolecular cyclization to form the pyrrolidine ring. A base is typically required to neutralize the hydrohalic acid formed during the reaction.

G reagent1 2-(Cyclopentyloxy)ethylamine intermediate N-(4-chlorobutyl)-2-(cyclopentyloxy)ethanamine reagent1->intermediate + reagent2 1,4-Dichlorobutane reagent2->intermediate product N-(2-Cyclopentyloxyethyl)pyrrolidine intermediate->product Intramolecular Sɴ2 hcl - 2 HCl base Base (e.g., K₂CO₃)

Figure 1: Synthesis of N-(2-Cyclopentyloxyethyl)pyrrolidine.

Detailed Experimental Protocol: Synthesis of 1-(2-(Cyclopentyloxy)ethyl)pyrrolidine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(cyclopentyloxy)ethylamine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq) as a base, and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagent: Slowly add 1,4-dichlorobutane (1.1 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-cyclopentyloxyethyl)pyrrolidine.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the generated HCl and the starting hydrochloride salt, thereby facilitating the nucleophilic attack of the amine.

  • Solvent: Acetonitrile or DMF are polar aprotic solvents that are suitable for SN2 reactions, as they can solvate the cation while leaving the nucleophile relatively free.

  • Excess Reagent: A slight excess of 1,4-dichlorobutane is used to ensure complete consumption of the starting amine.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] While the classical Biginelli reaction utilizes urea or thiourea, the use of primary amines can lead to N1-substituted dihydropyrimidines.

Reaction Principle: The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a urea or urea-like component.[4] In this proposed application, 2-(cyclopentyloxy)ethylamine can act as the nitrogen-containing component, leading to an N1-substituted dihydropyrimidine derivative.

G cluster_reactants Reactants reagent1 2-(Cyclopentyloxy)ethylamine product N1-(2-Cyclopentyloxyethyl)- dihydropyrimidine reagent1->product reagent2 Aldehyde (R-CHO) reagent2->product reagent3 β-Ketoester reagent3->product catalyst Acid Catalyst (e.g., HCl) catalyst->product Catalyzes

Figure 2: Biginelli reaction for N1-substituted dihydropyrimidines.

Proposed Experimental Protocol: Synthesis of N1-(2-Cyclopentyloxyethyl)-dihydropyrimidine

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and 2-(cyclopentyloxy)ethylamine hydrochloride (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of a Brønsted acid (e.g., concentrated HCl) or a Lewis acid (e.g., Yb(OTf)₃).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcomes and Rationale:

  • The use of 2-(cyclopentyloxy)ethylamine hydrochloride directly is advantageous as the acidic conditions required for the Biginelli reaction are met.

  • The cyclopentyloxyethyl substituent at the N1 position is expected to increase the lipophilicity of the resulting dihydropyrimidine, which could be beneficial for its biological activity.

Synthesis of Imidazoles via the Radziszewski Reaction

The Radziszewski reaction is a classic method for the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5][6] This multicomponent reaction offers a straightforward route to highly substituted imidazole cores.

Reaction Principle: The reaction is believed to proceed through the formation of a diimine from the 1,2-dicarbonyl compound and the amine, which then condenses with the aldehyde to form the imidazole ring.[5]

G cluster_reactants Reactants reagent1 2-(Cyclopentyloxy)ethylamine product N1-(2-Cyclopentyloxyethyl)- substituted Imidazole reagent1->product reagent2 1,2-Dicarbonyl (e.g., Benzil) reagent2->product reagent3 Aldehyde (R-CHO) reagent3->product reagent4 Ammonium Acetate reagent4->product

Figure 3: Radziszewski imidazole synthesis.

Proposed Experimental Protocol: Synthesis of 1-(2-(Cyclopentyloxy)ethyl)-2,4,5-trisubstituted Imidazole

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), the aldehyde (1.0 eq), 2-(cyclopentyloxy)ethylamine hydrochloride (1.0 eq), and ammonium acetate (a source of ammonia and a catalyst, 2.0-5.0 eq) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 120 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Neutralize the mixture with a base (e.g., aqueous ammonia) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Justification for the Proposed Protocol:

  • Glacial acetic acid serves as both a solvent and a catalyst for the condensation reactions.

  • Ammonium acetate provides the additional nitrogen atom required for the imidazole ring formation when a primary amine is used to introduce the N1-substituent.

Conclusion and Future Perspectives

2-(Cyclopentyloxy)ethylamine hydrochloride is a valuable and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its potential in constructing N-substituted pyrrolidines, dihydropyrimidines, and imidazoles. The presence of the cyclopentyloxyethyl moiety offers a handle for modulating the physicochemical properties of the final heterocyclic products, making this reagent an attractive tool for medicinal chemists and drug discovery professionals. Further exploration of its utility in other multicomponent reactions and in the synthesis of more complex heterocyclic systems is warranted and expected to yield novel compounds with interesting biological profiles.

References

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  • ResearchGate. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Available from: [Link]

  • TSI Journals. Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. Available from: [Link]

  • National Center for Biotechnology Information. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • Google Patents. Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.
  • ChemRxiv. Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]

  • Bulgarian Chemical Communications. One-pot synthesis of substituted imino- and imidazopyridines under catalyst-free conditions. Available from: [Link]

  • National Center for Biotechnology Information. A Convenient Method for the Synthesis of N, Nˈ- Diprotected-(2-hydroxyethyl)-guanidine. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available from: [Link]

  • Safety Data Sheet. 2-Chloroethylamine hydrochloride 103630. Available from: [Link]

Sources

Application Note: Experimental Protocol for 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the handling, storage, and synthetic integration of 2-(Cyclopentyloxy)ethylamine hydrochloride (CAS: 1181457-94-2).[1] As a primary amine building block featuring a lipophilic cyclopentyl ether motif, this compound is frequently employed in medicinal chemistry to modulate physicochemical properties (LogP, solubility) and explore structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.[1] This guide details optimized protocols for amide coupling, nucleophilic aromatic substitution (


), and reductive amination, supported by mechanistic insights and troubleshooting frameworks.

Technical Overview & Properties

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(Cyclopentyloxy)ethanamine hydrochloride[1]

  • Common Name: 2-(Cyclopentyloxy)ethylamine HCl[1]

  • CAS Number: 1181457-94-2[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 165.66 g/mol (Salt); 129.20 g/mol (Free Base)[1]

  • Structure: A primary ethylamine chain linked to a cyclopentyl ring via an ether oxygen.[1]

Functional Significance in Drug Design

The 2-(cyclopentyloxy)ethyl moiety serves as a strategic "linker-cap" in drug design:

  • Ether Linkage: Provides a stable, non-hydrolyzable alternative to esters, acting as a hydrogen bond acceptor.

  • Cyclopentyl Group: Introduces steric bulk and lipophilicity (increasing cLogP) without the aromaticity of a phenyl ring, often improving metabolic stability by reducing susceptibility to oxidative metabolism common in aromatic rings.

  • Ethyl Spacer: Flexible linker allowing the terminal amine to orient into binding pockets (e.g., the ribose pocket of kinases).

Handling, Storage & Preparation[1][6][7]

Stability & Hygroscopicity

Amine hydrochloride salts are generally stable but hygroscopic. Absorption of atmospheric moisture can lead to stoichiometry errors in reaction calculations (weighing water instead of reagent).

  • Storage: Store at 2–8°C in a tightly sealed container under inert gas (Argon/Nitrogen) if possible. Desiccate when not in use.[1]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Solubility Profile
  • Soluble: Water, Methanol, DMSO, DMF.

  • Sparingly Soluble: Ethanol, Isopropanol.

  • Insoluble: Diethyl ether, Hexanes, DCM (as the salt).

Protocol: Free-Basing (Optional but Recommended for Sensitive Reactions)

While many reactions proceed with in situ neutralization, isolating the free base is preferred for organometallic catalyses or when strict stoichiometry is required.[1]

Step-by-Step Free-Basing:

  • Dissolution: Dissolve 1.0 g of the HCl salt in minimal water (approx. 5–10 mL).

  • Basification: Cool to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
  • Extraction: Extract immediately with DCM (

    
     mL). Note: The ether oxygen increases water solubility compared to alkyl amines; multiple extractions are critical.[1]
    
  • Drying: Dry combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C as the free amine is volatile). Use immediately.

Experimental Protocols

Decision Matrix: Reaction Selection

Select the appropriate workflow based on your electrophile.

ReactionWorkflow Start Start: 2-(Cyclopentyloxy)ethylamine HCl Electrophile Identify Electrophile Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Amide Bond Halide Heteroaryl Halide (Ar-Cl/F) Electrophile->Halide C-N Bond Aldehyde Aldehyde/Ketone (R-CHO) Electrophile->Aldehyde Sec. Amine MethodA Method A: Amide Coupling (HATU/DIPEA) Acid->MethodA MethodB Method B: SnAr Substitution (DIPEA/Heat) Halide->MethodB MethodC Method C: Reductive Amination (STAB/AcOH) Aldehyde->MethodC

Figure 1: Synthetic workflow decision tree for 2-(Cyclopentyloxy)ethylamine HCl.[1]

Method A: Amide Coupling (Standard HATU Protocol)

Objective: Conjugate the amine to a carboxylic acid scaffold (e.g., to create a drug candidate). Mechanism: In situ deprotonation of the ammonium salt followed by nucleophilic attack on the activated ester.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • 2-(Cyclopentyloxy)ethylamine HCl (1.2 eq)[1]

  • HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only). Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.

  • Amine Addition: Add 2-(Cyclopentyloxy)ethylamine HCl (1.2 mmol) directly to the vessel.

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 mmol). Critical: The extra equivalents are required to neutralize the HCl salt and regenerate the nucleophilic free amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the mass of the product (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove HOBt byproducts), water, and brine. Dry over 
    
    
    
    .

Troubleshooting:

  • Low Yield:[1] Ensure at least 3 equivalents of base are used. The HCl salt consumes 1 eq immediately.

Method B: Nucleophilic Aromatic Substitution ( )

Objective: Install the amine onto a heteroaryl halide (e.g., 4-chloropyrimidine, 2-chloropyridine).[1] Context: Common in Kinase Inhibitor synthesis.[1]

Reagents:

  • Heteroaryl Chloride (1.0 eq)[1]

  • 2-(Cyclopentyloxy)ethylamine HCl (1.2 – 1.5 eq)[1]

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)[1]
    
  • Solvent: n-Butanol, DMF, or DMSO.[1]

Procedure:

  • Setup: Dissolve Heteroaryl Chloride (1.0 mmol) in n-Butanol (3 mL).

  • Addition: Add the amine HCl salt (1.2 mmol) and DIPEA (3.0 mmol).

  • Thermal Activation: Heat the reaction to 80–110°C. Note: Primary amines are good nucleophiles, but the ether chain adds minor steric bulk; heat ensures completion.

  • Monitoring: Monitor disappearance of starting chloride by TLC or LCMS.

  • Workup: Concentrate solvent. Redissolve in EtOAc/DCM and wash with water.[1]

Method C: Reductive Amination

Objective: Create a secondary amine linkage.[1]

Reagents:

  • Aldehyde (1.0 eq)[1]

  • 2-(Cyclopentyloxy)ethylamine HCl (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Catalyst: Acetic Acid (cat., optional)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Procedure:

  • Imine Formation: Mix Aldehyde and Amine HCl in DCE. Add DIPEA (1.0 eq) to free-base the amine in situ.[1] Stir for 30 mins.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Quench: Stir 4–16 hours. Quench with saturated

    
    .
    

Analytical Quality Control

Expected Analytical Data

When characterizing products derived from this building block, look for these signature signals:

TechniqueExpected SignalInterpretation
1H NMR

1.5 - 1.8 ppm (Multiplet, ~8H)
Cyclopentyl ring (

) protons.[1]
1H NMR

3.5 - 3.6 ppm (Triplet)
Ether-adjacent

(

).[1]
1H NMR

3.8 - 4.0 ppm (Multiplet, 1H)
Methine proton of the cyclopentyl ring (

).[1]
13C NMR

~78-82 ppm
Cyclopentyl methine carbon (

).[1]
MS (ESI) M+130 (approx)Mass shift added to scaffold (Free base - H).
Quality Check Protocol

Before critical steps (e.g., GMP synthesis), verify the HCl salt integrity:

  • Silver Nitrate Test: Dissolve a small amount in water; add

    
    .[1] A white precipitate confirms the presence of Chloride counterions (verifies it is the salt, not free base).
    
  • pH Check: Dissolve in water. pH should be acidic (~4-5).[1] If neutral/basic, the salt may have degraded or free-based.[1]

Safety & References

Safety Data (GHS)[1]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4][5][6]

    • H335: May cause respiratory irritation.[1][4][5][6]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.[3][4][5][6]

References
  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[3] PubChem Compound Summary for CID 5305650, 2-Cyclopentylethanamine (Analogous Structure Reference).[1] Retrieved from [Link][1]

  • Synthetic Application (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Building Block Application: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

(Note: Specific literature precedents for this exact CAS are proprietary to specific patent filings; protocols above are derived from standard operating procedures for primary ether-amine salts in medicinal chemistry.)

Sources

Strategic Amine Protection for Ether-Linked Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 2-(Cyclopentyloxy)ethylamine

Introduction & Strategic Context

2-(Cyclopentyloxy)ethylamine (CAS: 5763-55-3) serves as a critical linker in medicinal chemistry, particularly in the synthesis of PROTACs, kinase inhibitors, and GPCR ligands. Its structure comprises a primary aliphatic amine tethered to a cyclopentyl ether.

While the primary amine is the intended reactive site for amide coupling or reductive amination, its nucleophilicity often necessitates protection during multi-step synthesis. The strategic challenge lies in the ether linkage . While aliphatic ethers are generally robust, the secondary carbon of the cyclopentyl ring introduces a latent risk of acid-catalyzed cleavage (via


 pathways) under extreme conditions, necessitating precise control over deprotection protocols.

This guide provides three field-validated protocols for protecting this specific scaffold, prioritizing yield, purity, and the integrity of the ether linkage.

Decision Matrix: Selecting the Right Group

Before beginning synthesis, select the protection strategy based on your downstream chemical requirements.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Primary Utility Solution-phase synthesis; general intermediate storage.Solid-phase synthesis (SPPS); base-labile strategy.[1]Orthogonal protection; stable to both mild acid and base.
Install Conditions Basic/Neutral (Boc₂O, NaOH/TEA)Mild Basic (Fmoc-OSu, NaHCO₃)Schotten-Baumann (Cbz-Cl, Na₂CO₃)
Cleavage Conditions Acidic: TFA/DCM or HCl/DioxaneBasic: 20% Piperidine in DMFReductive: H₂/Pd-C or HBr/AcOH
Ether Stability High (Standard TFA conditions are safe)Excellent (Ether is inert to base)High (Cyclopentyl ether survives hydrogenolysis)
Atom Economy GoodPoor (Large protecting group)Moderate
Strategic Workflow Diagram

The following logic tree illustrates the decision process and experimental flow for handling 2-(Cyclopentyloxy)ethylamine.

G Start Starting Material: 2-(Cyclopentyloxy)ethylamine Decision Downstream Chemistry Requirement? Start->Decision Route_Boc Route A: Acid Labile (Boc Protection) Decision->Route_Boc General Use Route_Fmoc Route B: Base Labile (Fmoc Protection) Decision->Route_Fmoc Solid Phase / Peptide Exp_Boc Reagent: Boc2O Solvent: DCM or Dioxane/H2O Base: Et3N or NaOH Route_Boc->Exp_Boc Exp_Fmoc Reagent: Fmoc-OSu Solvent: Acetonitrile/H2O Base: NaHCO3 Route_Fmoc->Exp_Fmoc QC_Check Self-Validation Point: 1. TLC (Ninhydrin -) 2. 1H-NMR (Diagnostic Peaks) Exp_Boc->QC_Check Exp_Fmoc->QC_Check Use_Case Ready for Coupling / Alkylation QC_Check->Use_Case

Figure 1: Strategic decision tree for protecting group selection based on downstream synthetic requirements.

Protocol 1: Boc-Protection (The "Workhorse" Method)

This protocol uses a biphasic system to ensure complete consumption of the amine while simplifying workup.

Reagents:

  • 2-(Cyclopentyloxy)ethylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv) or 1M NaOH
    
  • Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Cyclopentyloxy)ethylamine (10 mmol) in DCM (30 mL).

    • Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv to free the amine.

  • Cooling: Cool the solution to 0°C in an ice bath. While the reaction is not violently exothermic, cooling minimizes potential side reactions.

  • Addition: Add

    
     followed by the dropwise addition of 
    
    
    
    dissolved in a minimal amount of DCM.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation (TLC): Spot reaction mixture vs. starting amine. Stain with Ninhydrin .

    • Pass Criteria: Starting material spot (usually baseline or low Rf) should disappear. Product will be UV inactive (mostly) but will char with

      
       stain or show faint activity if concentrated.
      
  • Workup: Wash the organic layer with 1M citric acid (removes unreacted amine/base), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Result: Colorless to pale yellow oil. Usually requires no chromatography.

Validation Data (Expected):

  • 1H NMR (

    
    ):  Look for the diagnostic tert-butyl singlet (~9H) at 1.44 ppm . The methylene protons adjacent to nitrogen will shift slightly upfield and show coupling to the carbamate NH (broad singlet/triplet ~5.0 ppm).
    
Protocol 2: Fmoc-Protection (For Solid Phase Applications)

Using Fmoc-Chloride (Fmoc-Cl) often leads to dipeptide impurities. This protocol uses Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for cleaner conversion.[2]

Reagents:

  • 2-(Cyclopentyloxy)ethylamine (1.0 equiv)

  • Fmoc-OSu (1.05 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Water/Acetonitrile (1:1) or Water/Acetone (1:1)

Step-by-Step Methodology:

  • Solubilization: Dissolve

    
     in water, then add the amine. Add Acetonitrile (MeCN) to create a homogeneous or fine suspension.
    
  • Addition: Add Fmoc-OSu slowly as a solid or solution in MeCN at RT.

    • Rationale: The pH must remain >8 for the amine to react, but <10 to prevent premature Fmoc cleavage.

      
       maintains this ideal buffer zone.
      
  • Reaction: Stir vigorously for 3–6 hours.

  • Workup:

    • Evaporate the volatile organic solvent (MeCN/Acetone) under reduced pressure.

    • The Fmoc-protected amine often precipitates. If solid, filter and wash with water and hexanes.

    • If oily, extract with Ethyl Acetate (EtOAc). Wash with 1M HCl (to remove unreacted amine) and water.

  • Purification: Recrystallization from Ethanol/Hexane is common if solid. If oil, flash chromatography (Hexane/EtOAc) may be required to remove Fmoc-byproducts.

Validation Data (Expected):

  • 1H NMR: Diagnostic aromatic multiplets (8H) between 7.2–7.8 ppm (fluorenyl group).

  • UV Vis: Strong absorbance at 265 nm and 301 nm.

Deprotection & Stability (The "Self-Validating" System)

The integrity of the ether bond is the primary concern during deprotection.

A. Boc Deprotection (Acidic)[3][4][5][6][7]
  • Standard: TFA/DCM (1:2 ratio) for 30–60 minutes at RT.

  • Ether Risk: Low. The primary ethyl spacer prevents direct resonance stabilization of a carbocation that would lead to ether cleavage.

  • Validation:

    • Evaporate TFA completely (azeotrope with toluene).

    • NMR Check: Disappearance of 1.44 ppm singlet. Retention of cyclopentyl methine proton (~3.9 ppm). If the ether cleaved, you would see loss of the cyclopentyl signals or appearance of cyclopentanol/cyclopentene peaks.

B. Fmoc Deprotection (Basic)
  • Standard: 20% Piperidine in DMF (20 mins).

  • Ether Risk: Negligible. Aliphatic ethers are stable to base.[8][9]

  • Validation:

    • Monitor via UV (disappearance of Fmoc-amine, appearance of dibenzofulvene-piperidine adduct).[1]

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9][10]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

  • PubChem Compound Summary. (2023). 2-(Cyclopentyloxy)ethylamine. National Center for Biotechnology Information. Link

Sources

2-(Cyclopentyloxy)ethylamine hydrochloride in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Handling of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Abstract & Strategic Value

This guide details the physicochemical handling and synthetic integration of 2-(Cyclopentyloxy)ethylamine hydrochloride (CAS: 1181457-94-2).[1][2] Unlike simple alkyl amines (e.g., 2-cyclopentylethylamine), this building block features an ether linkage .[1]

Why this matters: In medicinal chemistry, the ether oxygen acts as a hydrogen bond acceptor, often improving the aqueous solubility and metabolic stability of the final scaffold compared to purely lipophilic alkyl chains. However, the hydrochloride salt form requires specific neutralization protocols to prevent stoichiometry errors in automated parallel synthesis.

Physicochemical Profile

PropertyDataRelevance to Protocol
Compound Name 2-(Cyclopentyloxy)ethylamine HClPrimary Reagent
Structure Cyclopentyl-O-CH₂-CH₂-NH₂[1][2] · HClEther-linked primary amine
CAS (Salt) 1181457-94-2 Procurement verification
CAS (Free Base) 933732-12-8Reference for stoichiometry
MW (Salt) ~165.66 g/mol Calculation of equivalents
MW (Free Base) 129.20 g/mol Mass balance analysis
Acidity (pKa) ~9.5–10.5 (Amine conjugate acid)Requires base for activation
Hygroscopicity HighStore under inert gas; weigh quickly

Protocol A: Amide Library Generation (The "Scavenge" Workflow)

Context: The most common failure mode in parallel amide coupling using amine salts is incomplete neutralization, leading to stalled reactivity. This protocol uses an in situ neutralization strategy followed by a "negative purification" (scavenging) step.[1]

Mechanism:

  • Neutralization: The HCl salt is deprotonated by a tertiary base (DIPEA).[1]

  • Activation: The carboxylic acid reacts with HATU to form an active ester.[1]

  • Coupling: The free amine attacks the active ester.[1]

  • Purification: Unreacted amine is removed via solid-supported cation exchange (SCX).[1][2]

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve 2-(Cyclopentyloxy)ethylamine HCl in anhydrous DMF to a concentration of 0.2 M .

    • Critical Step: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) directly to this stock solution.[1][2] This ensures the amine is free-based and ready to react immediately upon addition.[1][2]

  • Reaction Assembly:

    • To reaction wells containing Carboxylic Acid (1.0 equiv, 0.1 mmol), add:

      • 0.5 mL of Amine/DIPEA stock (1.0 equiv amine).[1]

      • 0.5 mL of HATU solution (1.1 equiv) in DMF.

  • Incubation: Shake at Room Temperature (RT) for 16 hours.

  • Workup (Scavenging Mode):

    • The reaction mixture contains: Product (Neutral) + Excess Amine (Basic) + HATU byproducts .[1]

    • Pass the mixture through a pre-wetted SCX (Strong Cation Exchange) cartridge .

    • Logic: The basic unreacted amine binds to the acidic sulfonic acid resin. The neutral amide product flows through.[1]

    • Wash with 2 mL MeOH.[1]

  • Concentration: Evaporate the flow-through solvent to isolate the pure amide.[1][2]

Protocol B: Reductive Amination (The "Catch-and-Release" Workflow)[1][2]

Context: Used to generate secondary amines.[1] Here, the purification logic flips. The product is basic, so we use SCX to capture it.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN (toxic) or NaBH₄ (too reactive/reduces aldehydes).[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a 2-dram vial, combine Aldehyde (1.0 equiv) and 2-(Cyclopentyloxy)ethylamine HCl (1.2 equiv).

    • Add solvent: DCE (Dichloroethane) or THF (1 mL).[1]

    • Add DIPEA (1.2 equiv) to neutralize the salt.

    • Tip: Add MgSO₄ (anhydrous) to absorb water and drive imine formation.[1] Shake for 2 hours.

  • Reduction:

    • Add STAB (2.0 equiv) solid or slurry.[1]

    • Shake for 16 hours at RT.

  • Quench: Add 0.5 mL 10% NaHCO₃.

  • Purification (Catch-and-Release):

    • Load the organic layer onto an SCX cartridge .[1]

    • Wash: Flush with MeOH (removes non-basic impurities and borate salts).[1]

    • Elute: Release the product using 2.0 M NH₃ in MeOH . The ammonia displaces the secondary amine product from the resin.

  • Finish: Concentrate the ammoniacal eluent to yield the secondary amine.

Workflow Logic & Visualization

The following diagrams illustrate the divergent purification logic required for this specific building block depending on the reaction type.

G Start Input: 2-(Cyclopentyloxy)ethylamine HCl Decision Select Reaction Pathway Start->Decision AmideRxn Pathway A: Amide Coupling (Reagents: R-COOH, HATU, DIPEA) Decision->AmideRxn Target: Neutral Scaffold RedAmRxn Pathway B: Reductive Amination (Reagents: R-CHO, STAB, DIPEA) Decision->RedAmRxn Target: Basic Scaffold AmideSCX Purification: SCX Scavenging (Resin binds unreacted Amine) AmideRxn->AmideSCX AmideProduct Final Product: Amide (Found in Flow-Through) AmideSCX->AmideProduct Collect Filtrate RedAmSCX Purification: SCX Catch-and-Release (Resin binds Product) RedAmRxn->RedAmSCX RedAmElute Elution: Release with NH3/MeOH RedAmSCX->RedAmElute Discard Filtrate RedAmProduct Final Product: Secondary Amine (Found in Eluate) RedAmElute->RedAmProduct Collect Eluate

Caption: Decision tree for purification logic. Amide coupling uses SCX to remove starting material (Scavenge), while Reductive Amination uses SCX to capture the product (Catch & Release).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Amide Coupling) HCl salt not fully neutralized.[1][2]Ensure DIPEA is added to the amine stock before mixing with the active ester.
Precipitate in Stock Solution Amine free base has lower solubility than salt in pure DCM.[1][2]Switch solvent to DMF or a 1:1 DMF/DCM mixture.[1]
Product Missing (Reductive Amination) Product washed off SCX column.The ether oxygen increases polarity.[1] Ensure the wash step uses pure MeOH, not water/buffer, to prevent premature elution.
Incomplete Reaction Hygroscopic salt absorbed water.[1][2]Dry the HCl salt in a vacuum desiccator over P₂O₅ before weighing.

References

  • PubChem Compound Summary. 2-(Cyclopentyloxy)ethylamine hydrochloride (CID 5305650).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU and Uronium Salts. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your current experiment but also to proactively design more robust synthetic routes in the future.

The synthesis of 2-(Cyclopentyloxy)ethylamine typically proceeds via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the alkoxide of ethanolamine attacks an electrophilic cyclopentyl source, usually cyclopentyl bromide. The final step is the conversion of the resulting free amine to its hydrochloride salt for improved stability and handling.

This guide is structured as a series of frequently asked questions that address the most common pitfalls, from low yields and side reactions to purification and salt formation challenges.

Core Synthesis Pathway & Competing Reactions

The primary reaction is an SN2 displacement. However, because cyclopentyl bromide is a secondary alkyl halide, it is also susceptible to a competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base. Understanding and controlling the balance between these two pathways is critical for a successful synthesis.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Salt Formation EA Ethanolamine Alkoxide Sodium Ethanolamine Alkoxide EA->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Product_FB 2-(Cyclopentyloxy)ethylamine (Free Base) Alkoxide->Product_FB SN2 Pathway (Desired) Side_Product Cyclopentene Alkoxide->Side_Product E2 Pathway (Side Reaction) CPBr Cyclopentyl Bromide Product_FB2 2-(Cyclopentyloxy)ethylamine (Free Base) Product_Salt 2-(Cyclopentyloxy)ethylamine HCl (Final Product) Product_FB2->Product_Salt HCl Anhydrous HCl

Caption: Overall synthetic workflow and competing reaction pathways.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction & Yield Optimization

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

A1: Low yields in this synthesis almost always trace back to the competition between the desired SN2 reaction and the E2 elimination side reaction.[1][2] Cyclopentyl bromide is a secondary halide, making it prone to elimination. Here’s how to diagnose and solve the issue:

  • Causality—The Role of the Base: The strength and steric bulk of the base used to deprotonate ethanolamine are paramount. A very strong, bulky base will favor abstracting a proton from the cyclopentyl ring (E2) over allowing the alkoxide to attack the carbon center (SN2). Ethanolamine itself is not basic enough to efficiently deprotonate another molecule of ethanolamine, so an external base is required.

    • Expertise in Practice: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that is not sterically bulky, and it irreversibly deprotonates the alcohol to form the sodium alkoxide. The hydrogen gas byproduct simply bubbles out of the reaction. Using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can introduce water, which hinders the reaction.

  • Solvent Selection: The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways.

    • Expertise in Practice: Use a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[3] These solvents effectively solvate the sodium cation of the alkoxide, leaving the oxygen anion "naked" and highly nucleophilic, which promotes the SN2 reaction. Protic solvents (like ethanol or water) will solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[1]

  • Temperature Control: While heating is often necessary to drive Williamson ether syntheses to completion, excessive temperatures can favor the elimination pathway, as elimination reactions generally have a higher activation energy and benefit more from increased thermal energy.[1]

    • Expertise in Practice: Start the reaction at a moderate temperature (e.g., 50-65 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can incrementally increase the temperature, but avoid aggressive refluxing unless necessary.

Q2: I'm observing significant byproduct formation, even after optimizing for SN2 conditions. What are these side-products and how can I minimize them?

A2: Besides cyclopentene from elimination, the most common byproduct is from N-alkylation. Ethanolamine is a bifunctional molecule with two nucleophilic sites: the primary amine and the primary alcohol.

  • Causality—O-Alkylation vs. N-Alkylation: While the alkoxide formed by deprotonating the alcohol is a stronger nucleophile than the neutral amine, direct N-alkylation of the starting material can still occur. Furthermore, the desired product, 2-(Cyclopentyloxy)ethylamine, has a primary amine that can react with another molecule of cyclopentyl bromide to form a secondary amine byproduct, N-cyclopentyl-2-(cyclopentyloxy)ethylamine.

  • Expertise in Practice—Minimization Strategy:

    • Ensure Complete Deprotonation: Add the ethanolamine to a suspension of sodium hydride in THF first. Allow the deprotonation to complete (usually indicated by the cessation of H₂ gas evolution) before adding the cyclopentyl bromide. This ensures the highly nucleophilic alkoxide is the dominant reactive species when the electrophile is introduced.

    • Control Stoichiometry: Use a slight excess of ethanolamine (e.g., 1.1 to 1.2 equivalents) relative to cyclopentyl bromide. This ensures the limiting reagent is the alkyl halide, minimizing the chance for it to react with the product amine.

    • Monitor the Reaction: Use TLC to track the consumption of cyclopentyl bromide. Stop the reaction as soon as the starting halide is consumed to prevent further reaction with the product.

Section 2: Work-up & Purification

Q3: What is the most effective procedure for isolating the 2-(Cyclopentyloxy)ethylamine free base from the crude reaction mixture?

A3: A standard acid-base extraction is the most robust method for separating your basic amine product from non-basic impurities (like unreacted cyclopentyl bromide, cyclopentene) and water-soluble components (excess ethanolamine, inorganic salts).

  • Causality—Leveraging Basicity: The amine functional group can be protonated by an acid to form a water-soluble ammonium salt. This allows you to move it from an organic layer to an aqueous layer, leaving non-basic organic impurities behind. Re-basifying the aqueous layer then regenerates the neutral amine, which can be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Quench Reaction: Carefully quench the reaction mixture by slowly adding water to destroy any unreacted NaH.

  • Initial Dilution: Dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash: Wash the organic layer with water and then with brine to remove the bulk of unreacted ethanolamine and salts.

  • Acid Extraction: Extract the organic layer with aqueous hydrochloric acid (e.g., 1 M HCl). The amine product will protonate and move into the aqueous layer. The non-basic impurities (cyclopentyl bromide, cyclopentene) will remain in the organic layer, which can now be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a strong base (e.g., 2 M NaOH) until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine.

  • Final Extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which should appear as a clear or pale yellow oil.

G start Crude Reaction Mixture (in Organic Solvent) step1 Extract with 1M HCl start->step1 step2 Separate Layers step1->step2 org1 Organic Layer 1 (Contains Cyclopentyl Bromide, Cyclopentene) step2->org1 Discard aq1 Aqueous Layer 1 (Contains Product as HCl Salt) step2->aq1 step3 Basify with NaOH to pH > 12 aq1->step3 step4 Extract with Fresh Organic Solvent step3->step4 step5 Separate Layers step4->step5 aq2 Aqueous Layer 2 (Waste) step5->aq2 Discard org2 Organic Layer 2 (Contains Purified Free Base) step5->org2 end Dry and Concentrate to get Pure Free Base org2->end

Caption: Workflow for purification via acid-base extraction.
Section 3: Salt Formation & Isolation

Q4: I'm struggling to crystallize the hydrochloride salt. It either oils out or doesn't precipitate at all. What am I doing wrong?

A4: This is a very common issue in the final step. The problem is almost always related to residual water or the choice of solvent. Amine hydrochlorides can be hygroscopic, and the presence of water often leads to the formation of oils or gums instead of crystalline solids.

  • Causality—The Importance of Anhydrous Conditions: The goal is to create a solution where the free amine is soluble, but its hydrochloride salt is not. Water can solvate the salt, keeping it in solution. Therefore, using aqueous HCl is highly discouraged.

  • Expertise in Practice—The Anhydrous Protocol:

    • Ensure a Dry Free Base: Make sure the purified free base from the extraction is truly dry. If you suspect water, you can dissolve it in a solvent like toluene and azeotropically remove the water using a rotary evaporator.

    • Use Anhydrous HCl: The best method is to use a solution of HCl in an anhydrous solvent. Commercially available solutions like 2 M HCl in diethyl ether or 4 M HCl in dioxane are excellent choices. Alternatively, HCl gas can be carefully bubbled through a solution of the amine in a suitable solvent.[4][5]

    • Choose the Right Solvent System: Dissolve your purified free base in a solvent in which the salt will be insoluble. Anhydrous diethyl ether is a classic choice. Isopropyl alcohol (IPA) can also be used, followed by the addition of an anti-solvent like ether to induce precipitation.

    • Procedure: Dissolve the free base (1 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl (1.0 to 1.1 equivalents) dropwise with stirring. The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a different anti-solvent like hexane.

    • Isolation: Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum.

Section 4: Analytical & Characterization

Q5: How can I confirm the identity and purity of my final 2-(Cyclopentyloxy)ethylamine hydrochloride product?

A5: A suite of analytical techniques should be used for unambiguous characterization.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: You should be able to identify distinct signals for:

      • The protons on the cyclopentyl ring.

      • The methine proton adjacent to the ether oxygen (-O-CH -).

      • The two methylene groups of the ethylamine chain (-O-CH₂ -CH₂ -NH₃⁺).

      • The broad signal for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight. You will typically observe the [M+H]⁺ ion corresponding to the free base.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity. A reverse-phase method can separate the product from starting materials and byproducts.[8]

  • Melting Point: A sharp melting point for the final salt is a good indicator of high purity. Compare your value to any available literature data.

Summary of Key Parameters

The table below summarizes the critical parameters and their influence on the primary synthetic step.

ParameterRecommended ChoiceRationale for SN2 (Desired Product)Consequence of Poor Choice (E2 Byproduct)
Base Sodium Hydride (NaH)Strong, non-bulky base favors formation of the alkoxide nucleophile.Strong, bulky bases (e.g., t-BuOK) or weaker bases (e.g., NaOH) can promote elimination or lead to incomplete reaction.[1][2]
Solvent Anhydrous THF or DMFPolar aprotic solvents solvate the counter-ion, enhancing nucleophilicity.[3]Protic solvents (e.g., ethanol) solvate and deactivate the nucleophile, slowing the desired reaction.
Temperature 50 - 65 °C (Monitor)Provides sufficient energy for SN2 without heavily favoring elimination.High temperatures (>80 °C) significantly increase the rate of the competing E2 elimination reaction.
Stoichiometry ~1.1 eq. EthanolamineSlight excess of the nucleophile ensures complete consumption of the limiting alkyl halide.Using excess cyclopentyl bromide can lead to N-alkylation of the product.
HCl Source Anhydrous (in Ether/Dioxane)Insoluble salt precipitates cleanly from the non-polar solvent.Aqueous HCl introduces water, often causing the product to oil out instead of crystallizing.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. [Link]

  • CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
  • CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Quora. [Link]

  • KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • US5744663A - Process for preparing cyclopentyl bromide.
  • Why does the reaction of the primary alcohol cyclopentylmethanol with hydrogen bromide follow SN1 mechanism? Chemistry Stack Exchange. [Link]

  • Safety Data Sheet: Ethanolamine. Carl ROTH. [Link]

  • CA2180814A1 - Process for preparing cyclopentyl bromide.
  • Williamson Ether Synthesis Practice Problems. Pearson+. [Link]

  • HAZARD SUMMARY: Ethanolamine. New Jersey Department of Health. [Link]

  • Classify the following organic reactions as E1, E2, SN1, or SN2. Filo. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. National Center for Biotechnology Information. [Link]

  • 9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • SAFETY DATA SHEET: Ethanolamine. Penta. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Process for the production of cyclopentyl 2-thienyl ketone.
  • Bromocyclopentane. Wikipedia. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Answer those following questions. a) Assuming an SN1 pathway, draw the mechanism for the reaction of cyclopentyl bromide with the cyanide anion. Chegg. [Link]

  • MATERIAL SAFETY DATA SHEET: Ethanolamine. Pallav Chemicals. [Link]

  • Synthesis method of 2-(1-cyclohexenyl) ethylamine. Patsnap. [Link]

Sources

Technical Support Center: Removal of Unreacted 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry workups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes. This guide is dedicated to a common challenge faced by researchers: the removal of unreacted 2-(Cyclopentyloxy)ethylamine hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 2-(Cyclopentyloxy)ethylamine hydrochloride so challenging after my reaction?

A1: The difficulty lies in the physicochemical properties of this specific reagent. It is an amine hydrochloride salt. The presence of the ammonium chloride group makes the molecule highly polar and water-soluble, behaving much like a simple inorganic salt.[1] In contrast, the desired product of your reaction is likely a larger, less polar molecule with preferential solubility in organic solvents.

This stark difference in polarity means the unreacted starting material will not behave like a typical organic compound during a standard workup, often leading to emulsions or co-extraction with your product if not handled correctly. The core challenge is to manipulate its chemical form to efficiently partition it away from your desired, less polar product.

Q2: What is the most direct and common method for removing this amine salt?

A2: The foundational technique for removing amine impurities is the acid-base liquid-liquid extraction .[2][3] This method leverages the ability to switch the amine between its charged (salt) and neutral (free base) forms to control its solubility in aqueous versus organic phases.

  • The Principle: In its hydrochloride salt form, the amine is protonated (R-NH₃⁺Cl⁻) and water-soluble. By adding a mild aqueous base (e.g., sodium bicarbonate), you neutralize the HCl and deprotonate the amine to its "free base" form (R-NH₂). This neutral form is significantly less polar and more soluble in common organic solvents (like ethyl acetate or dichloromethane). While this seems counterintuitive as it moves the amine into the organic layer with your product, the next step is crucial. A subsequent wash of this organic layer with a dilute aqueous acid will re-protonate the unreacted amine, rendering it water-soluble again and pulling it into the aqueous layer for disposal, while your (presumably non-basic) product remains in the organic phase.[4][5]

However, a more direct approach for removing the already water-soluble hydrochloride salt is a series of simple aqueous washes, as detailed in the next question.

Q3: Can you provide a standard protocol for removal via aqueous extraction?

A3: Absolutely. This protocol assumes your desired product is stable in the presence of mild aqueous base and acid and has low water solubility.

Protocol 1: Standard Acid-Base Extraction Workflow
  • Reaction Quench & Dilution:

    • Once your reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). This ensures your product is fully dissolved in the organic phase.

  • Basification (Conversion to Free Base):

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic phase volume.

    • Stopper the funnel and invert it gently, periodically venting to release any CO₂ gas that may form.

    • Shake the funnel vigorously for 1-2 minutes. This step neutralizes the hydrochloride, converting the unreacted amine to its free base, which will partition into the organic layer along with your product.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Acidic Wash (Removal of Free Base):

    • To the organic layer remaining in the funnel, add an equal volume of dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[3][6]

    • Shake vigorously for 1-2 minutes. This protonates the basic free amine, converting it back into a water-soluble salt (R-NH₃⁺Cl⁻), which partitions into the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer containing the amine salt impurity.

    • Repeat this acidic wash one or two more times to ensure complete removal.

  • Final Washes & Drying:

    • Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo to isolate your purified product.

Visual Workflow: Acid-Base Extraction

G cluster_0 Reaction Workup A Crude Reaction Mixture (Product + Amine HCl in Organic Solvent) B Add Saturated Aq. NaHCO₃ A->B C Separate Layers B->C D Organic Layer (Product + Amine Free Base) C->D Keep E Aqueous Layer (Salts) C->E Discard F Add 1 M Aq. HCl D->F G Separate Layers F->G H Organic Layer (Purified Product) G->H Keep I Aqueous Layer (Amine HCl) G->I Discard J Wash with Brine, Dry, Concentrate H->J K Final Product J->K

Caption: Workflow for removing amine hydrochloride via acid-base extraction.

Q4: My product is sensitive to acid. What are my options?

A4: This is a critical consideration. If your product contains acid-labile functional groups (e.g., certain esters, acetals, silyl ethers), the acidic wash step is not suitable. Here are two field-proven alternatives:

  • Neutral Aqueous Washes: Since the starting material is a salt, it already possesses significant water solubility. You can often remove the bulk of it by performing multiple washes with deionized water or, more effectively, brine. Brine reduces the solubility of organic compounds in the aqueous layer, minimizing product loss. This method may require more repetitions than an acid wash but is much milder.

  • Scavenger Resins: For a more robust and selective approach, polymer-supported scavenger resins are an excellent choice.[7] These are solid-phase reagents that covalently bind to and remove specific types of impurities from solution. For a primary amine like 2-(cyclopentyloxy)ethylamine, an aldehyde- or isocyanate-functionalized resin is ideal.[8][9]

Q5: How do I use a scavenger resin? Can you provide a protocol?

A5: Scavenger resins simplify purification to a simple filtration step. They are particularly useful in parallel synthesis and for removing final traces of an impurity.

Protocol 2: Purification with an Amine Scavenger Resin
  • Choose the Right Resin: Select a resin designed to scavenge primary amines. Polystyrene-supported benzaldehyde (PS-CHO) or isocyanate (PS-NCO) resins are common choices.[8][10]

  • Resin Stoichiometry: Add the scavenger resin to your crude reaction mixture, which has been filtered to remove any particulates. Use a 2- to 4-fold stoichiometric excess of the resin relative to the initial amount of the unreacted amine you wish to remove.

  • Scavenging Reaction: Gently agitate the mixture by shaking or stirring at room temperature. The reaction time can vary from 1 to 24 hours. You can monitor the removal of the amine from the solution by TLC or LC-MS.

  • Isolation: Once the scavenging is complete, simply filter the mixture to remove the resin beads. The resin, now with the unwanted amine covalently bound to it, is discarded.

  • Final Product: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo to yield your purified product.

Q6: When should I resort to column chromatography?

A6: Column chromatography should be considered when:

  • Aqueous extraction or scavenging fails to provide sufficient purity.

  • Your product and the amine impurity have very similar solubility profiles.

  • Multiple impurities are present that cannot be removed by a simple extraction.

Expert Insight & Causality: Purifying amines on standard silica gel can be problematic. Silica is acidic and can strongly interact with basic amines, leading to significant peak tailing or even irreversible binding to the column.[11] To counteract this, the mobile phase must be modified.

Chromatography Protocol Tips:
  • Mobile Phase Modification: Add a small amount of a volatile basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the solvent mixture (e.g., Ethyl Acetate/Hexane/Et₃N).[12] This competes with your amine for the acidic sites on the silica, resulting in much sharper peaks and better separation.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or commercially available amine-functionalized silica columns.[11]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography (using a C18 stationary phase with water/acetonitrile or water/methanol as the eluent) can be an effective alternative.[13]

Troubleshooting Decision Guide

This diagram will help you select the most appropriate purification strategy based on your product's properties.

Caption: Decision tree for selecting a purification method.

Summary of Purification Methods
MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction Manipulates amine solubility via pH adjustment.[2][4]High capacity, cost-effective, rapid.Not suitable for acid/base-sensitive products; can cause emulsions.
Aqueous/Brine Wash Leverages the inherent water solubility of the amine salt.Very mild, avoids pH extremes.Lower efficiency, may require many repetitions, potential product loss.
Scavenger Resins Covalent capture of the amine onto a solid support.[7]High selectivity, simple filtration workup, good for sensitive substrates.Higher cost, lower capacity, requires reaction time.
Chromatography Differential partitioning between stationary and mobile phases.High resolving power, can separate complex mixtures.Time-consuming, requires solvent, potential for product loss on column.[11]
References
  • Solubility of Things.Ethylamine hydrochloride.
  • PubChem.Cyclopentylamine.
  • University of Rochester, Department of Chemistry.Workup: Amines.
  • Chemistry LibreTexts.Acid-Base Extraction.
  • Wikipedia.Acid–base extraction.
  • Vernier.Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Confluence - Engineering Ideas Clinic.Acid and Base Extraction.
  • Amerigo Scientific.Scavenger Resins.
  • Covalent Scavengers for Primary and Secondary Amines.Chemical Reviews.
  • Google Patents.Scavenger resin and processes for the use thereof.
  • Biotage.Is there an easy way to purify organic amines?
  • Reddit.Amine workup.
  • Teledyne ISCO.
  • Google Patents.
  • Orgsyn.Resins with Functional Groups as Scavengers.

Sources

Technical Support Center: Catalyst & Reagent Selection for 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(Cyclopentyloxy)ethylamine hydrochloride CAS: 5763-55-3 Molecular Formula: C7H15NO · HCl Functional Class: Primary Alkyl Amine (Ether-functionalized)

Introduction

Welcome to the technical support hub for 2-(Cyclopentyloxy)ethylamine hydrochloride . This guide addresses the specific challenges associated with this building block, particularly its hydrochloride salt form and the coordinating potential of the ether oxygen .

Unlike simple alkyl amines, this molecule presents a dual challenge:

  • The Salt Factor: The HCl moiety must be neutralized to release the nucleophilic free amine, but doing so in situ can alter the pH profile required for certain catalysts.

  • The Chelation Factor: The ether oxygen (position 2 relative to the amine) creates a potential "hemilabile" ligand site. In metal-catalyzed cross-couplings, this oxygen can competitively bind to the metal center, potentially poisoning the catalyst or slowing down the reaction cycle.

This guide provides troubleshooting workflows and catalyst selection criteria to overcome these barriers.

Module 1: The "Free Base" Problem (Pre-Reaction)

Q: My reaction yields are <10% when using the HCl salt directly in metal-catalyzed couplings. Why?

A: Metal catalysts (especially Palladium) are sensitive to protonation and halide inhibition.

  • The Mechanism: The HCl salt effectively quenches basic additives and can protonate reactive intermediates. Furthermore, excess chloride ions (

    
    ) can displace labile ligands on the metal center, deactivating the catalyst (e.g., forming unreactive palladate species).
    
  • The Fix: You must neutralize the salt. While in situ neutralization works for simple amide couplings, pre-neutralization (desalting) is recommended for sensitive transition-metal catalysis.

Protocol: Free-Basing Procedure

Use this before attempting Buchwald-Hartwig or Suzuki couplings.

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of water (approx. 3 mL per gram).

  • Basification: Slowly add 2M NaOH or saturated

    
     until pH > 11.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: Avoid Ethyl Acetate if the amine is highly soluble in water, as partition coefficients may be poor.

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate) and concentrate in vacuo.
    
  • Storage: Use immediately. Primary amines absorb

    
     from the air to form carbamates.
    

Module 2: Amide Coupling (Peptide Bond Formation)

Q: Which coupling reagents work best? Do I need a catalyst like DMAP?

A: For 2-(Cyclopentyloxy)ethylamine, the steric bulk of the cyclopentyl group is distal enough that it rarely hinders the amine nucleophile. However, the ether oxygen can hydrogen-bond with the amine protons, slightly reducing nucleophilicity.

Reagent Selection Matrix
ScenarioRecommended ReagentCatalyst / AdditiveRationale
Standard Acid EDC · HCl HOBt or HOAt (1.0 eq)HOBt prevents N-acylurea side products. Cost-effective.
Steric/Chiral Acid HATU or COMU HOAt (Catalytic)High reactivity for difficult couplings; minimizes racemization of the acid partner.
Acid Chloride None DMAP (0.1 eq)DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
The Role of DMAP (4-Dimethylaminopyridine)

DMAP is critical when reacting this amine with acid anhydrides or acid chlorides but should be used with caution when using carbodiimides (EDC/DCC) if the carboxylic acid partner is chiral, as it can induce racemization.

Visual Workflow: DMAP Catalytic Cycle

The diagram below illustrates how DMAP accelerates the reaction by activating the electrophile (Acid Chloride/Anhydride) before the amine attacks.

DMAP_Cycle Figure 1: Nucleophilic Catalysis by DMAP for Acylation cluster_0 Activation Phase cluster_1 Nucleophilic Attack Acid Chloride Acid Chloride Acyl-Pyridinium\nIntermediate Acyl-Pyridinium Intermediate Acid Chloride->Acyl-Pyridinium\nIntermediate + DMAP - Cl- DMAP (Catalyst) DMAP (Catalyst) DMAP (Catalyst)->Acyl-Pyridinium\nIntermediate Final Amide Final Amide Acyl-Pyridinium\nIntermediate->Final Amide + Amine 2-(Cyclopentyloxy)\nethylamine 2-(Cyclopentyloxy) ethylamine Final Amide->DMAP (Catalyst) Regeneration

Module 3: C-N Cross-Coupling (Buchwald-Hartwig)

Q: I am seeing significant "beta-hydride elimination" byproducts (reduction of the aryl halide). How do I stop this?

A: This is the most common failure mode for primary alkyl amines like 2-(Cyclopentyloxy)ethylamine.

  • The Issue: Once the amine binds to the Palladium (Pd), the complex can undergo

    
    -hydride elimination (removing a hydrogen from the ethyl chain) rather than the desired reductive elimination.
    
  • The Solution: You need a bulky, electron-rich phosphine ligand . These ligands occupy space around the metal center, physically blocking the

    
    -hydride elimination pathway and accelerating the reductive elimination.
    
Catalyst & Ligand Recommendations
ComponentRecommendationWhy?
Pd Source

or Pd(OAc)2
Standard sources of Pd(0)/Pd(II).
Ligand (Best) BrettPhos specifically designed for primary alkyl amines. High activity, prevents

.
Ligand (Alt) RuPhos Excellent for secondary amines, but also effective for primary amines if BrettPhos fails.
Base NaOtBu or LHMDS Strong bases are usually required. If base-sensitive groups exist, use

.
Troubleshooting the "Chelation Effect"

The oxygen in the cyclopentyloxy group can coordinate to the Pd center (forming a 5-membered chelate ring mimic).

  • Symptom: Reaction stalls after 50% conversion.

  • Fix: Increase the Ligand-to-Metal ratio. Standard is 1:1 or 1.2:1. Increase to 2:1 (L:Pd) to ensure the phosphine ligand outcompetes the ether oxygen for the metal center.

Visual Workflow: Buchwald-Hartwig Pathway

Buchwald_Cycle Figure 2: C-N Coupling Cycle & The Beta-Hydride Trap Pd(0) / Ligand Pd(0) / Ligand Oxidative Addition Oxidative Addition Pd(0) / Ligand->Oxidative Addition + Ar-X Pd(II)-Ar-X Pd(II)-Ar-X Oxidative Addition->Pd(II)-Ar-X Amine Coordination Amine Coordination Pd(II)-Ar-X->Amine Coordination + 2-(Cyclopentyloxy)ethylamine Pd(II)-Amine Complex Pd(II)-Amine Complex Amine Coordination->Pd(II)-Amine Complex Deprotonation (Base) Deprotonation (Base) Pd(II)-Amine Complex->Deprotonation (Base) + NaOtBu Beta-Hydride\nElimination (SIDE REACTION) Beta-Hydride Elimination (SIDE REACTION) Pd(II)-Amine Complex->Beta-Hydride\nElimination (SIDE REACTION) If Ligand is Small Reductive Elimination Reductive Elimination Deprotonation (Base)->Reductive Elimination Reductive Elimination->Pd(0) / Ligand Regeneration Product (Aryl Amine) Product (Aryl Amine) Reductive Elimination->Product (Aryl Amine)

References

  • Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • BrettPhos Specifics: Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society, 131(5), 1749-1759. (Note: Discusses similar ligand architecture principles).

  • Nucleophilic Catalysis (DMAP): Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

Sources

Validation & Comparative

Spectroscopic Profiling of 2-(Cyclopentyloxy)ethylamine Hydrochloride: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound CAS: 1181457-94-2 Formula: C₇H₁₅NO · HCl Molecular Weight: 165.66 g/mol (Salt) / 129.20 g/mol (Free Base)

Executive Summary: Strategic Analysis of Analytical Options

In the synthesis of kinase inhibitors and GPCR ligands, 2-(Cyclopentyloxy)ethylamine hydrochloride serves as a critical flexible linker moiety. Its purity is paramount; residual alkylating agents (like 2-chloroethylamine) or hydrolysis products (cyclopentanol) can compromise downstream coupling efficiency and safety profiles.

This guide compares the three primary spectroscopic pillars for characterizing this derivative. While HPLC-MS is often the default for sensitivity, qNMR (Quantitative NMR) offers superior structural certainty without the need for reference standards of every potential impurity.

Comparative Performance Matrix
FeatureMethod A: High-Field 1H qNMR Method B: UPLC-MS (ESI+) Method C: FT-IR (ATR)
Primary Utility Absolute Purity & Structural VerificationTrace Impurity Profiling (<0.1%)Solid-State Form Identification (Salt vs. Base)
Specificity High (Distinguishes isomers/salts)Medium (Isobaric interference possible)Low (Functional group only)
Sample Prep Minimal (Dissolve in D₂O/DMSO)Dilution & FiltrationNone (Direct Solid)
Limit of Detection ~0.1% (w/w)< 0.001% (ppm level)~1-2%
Throughput Low (10-15 mins/sample)High (3-5 mins/sample)Very High (<1 min/sample)
Critical Blind Spot Inorganic salts (NaCl) are invisibleIon suppression in complex matricesHygroscopicity alters spectra

Deep Dive: Nuclear Magnetic Resonance (NMR) Protocol

NMR is the most robust method for confirming the integrity of the ether linkage and the stoichiometry of the hydrochloride salt .

Experimental Protocol: 1H NMR Acquisition
  • Instrument: 400 MHz or 600 MHz Spectrometer (e.g., Bruker Avance III).

  • Solvent: Deuterium Oxide (D₂O) is preferred to suppress the broad ammonium (

    
    ) signal, allowing clear integration of the alkyl backbone. Use DMSO-d₆  if observation of the exchangeable protons is required to confirm salt formation.
    
  • Internal Standard: Maleic acid or TCNB (for qNMR purity assays).

  • Pulse Sequence: zg30 (30° pulse) with a relaxation delay (

    
    ) of ≥ 10 seconds to ensure full relaxation of the methine protons.
    
Spectral Assignment Logic (Predicted Shifts in D₂O)

The cyclopentyl ether moiety induces specific chemical shift perturbations compared to the linear alkyl chain.

PositionFragmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
A

4.05 - 4.15 Multiplet (m)1HDiagnostic for ether formation.
B

3.65 - 3.75 Triplet (

Hz)
2HDeshielded by Oxygen.
C

3.15 - 3.25 Triplet (

Hz)
2HDeshielded by Ammonium (

).
D Cyclopentyl

1.50 - 1.90 Multiplets8HRing envelope; confirms cyclopentyl vs. cyclohexyl.

Critical Causality: In the free base form, the


 signal (C) would appear upfield at ~2.8 ppm. The shift to ~3.2 ppm confirms the protonated hydrochloride state.

Deep Dive: Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the sensitivity required to detect unreacted starting materials. The fragmentation pattern of 2-(Cyclopentyloxy)ethylamine is driven by alpha-cleavage relative to the ether oxygen and nitrogen atoms.

Fragmentation Pathway Analysis[1]
  • Molecular Ion:

    
    .
    
  • Primary Loss: Loss of Ammonia (

    
    , -17 Da) is common in aliphatic amines, generating the cation at 113.1 m/z .
    
  • Ether Cleavage: Inductive cleavage at the ether oxygen typically yields the stable Cyclopentyl cation (69.07 m/z) , which is often the base peak in high-energy collision spectra.

Visualization: MS Fragmentation Tree

MS_Fragmentation cluster_legend Legend M_Ion [M+H]+ Precursor m/z 130.1 Frag_1 Loss of NH3 [C7H13O]+ m/z 113.1 M_Ion->Frag_1 - NH3 (17 Da) Frag_2 Cyclopentyl Cation [C5H9]+ m/z 69.1 M_Ion->Frag_2 C-O Cleavage Frag_3 Ethylamine Fragment [C2H6N]+ m/z 44.05 M_Ion->Frag_3 Side Chain Cleavage Frag_1->Frag_2 - C2H4O key Blue: Precursor | Red: Primary Fragment | Green: Stable Carbocation

Figure 1: Proposed ESI+ fragmentation pathway for 2-(Cyclopentyloxy)ethylamine. The cyclopentyl cation (m/z 69) is a diagnostic marker for the ring system.

Deep Dive: Infrared Spectroscopy (FT-IR)

While less specific for the carbon skeleton, FT-IR is the fastest method to verify the salt form .

  • Amine Salt Region (2600–3200 cm⁻¹): Look for a broad, intense "ammonium band" resulting from N-H stretching vibrations of the

    
     group. This band often overlaps with C-H stretches but is distinctively broader than in the free base.
    
  • Ether Stretch (1060–1150 cm⁻¹): The C-O-C asymmetric stretch appears here. In 2-(Cyclopentyloxy)ethylamine, this band helps distinguish the product from simple alkyl amines (like ethylamine HCl) which lack this feature.

  • Fingerprint Region: The cyclopentyl ring breathing modes appear ~900-1000 cm⁻¹.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate method during the product lifecycle.

Analytical_Workflow Sample Sample: 2-(Cyclopentyloxy) ethylamine HCl Goal_ID Goal: Structure ID (R&D Phase) Sample->Goal_ID Goal_Purity Goal: Purity Check (Production Phase) Sample->Goal_Purity Goal_Form Goal: Salt Verification (Formulation Phase) Sample->Goal_Form Method_NMR Method A: 1H NMR (D2O Solvent) Goal_ID->Method_NMR Method_MS Method B: UPLC-MS (C18 Column) Goal_Purity->Method_MS Method_IR Method C: FT-IR (ATR Crystal) Goal_Form->Method_IR Result_Struct Confirm Ether Linkage & Protonation State Method_NMR->Result_Struct Result_Trace Detect Impurities (<0.1%) Method_MS->Result_Trace Result_Solid Confirm HCl Salt vs Free Base Method_IR->Result_Solid

Figure 2: Strategic selection of analytical methods based on development phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53434125, 2-(Cyclopentyloxy)ethylamine hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Amine HCl IR and NMR shift prediction).
  • Doc Brown's Chemistry. Mass Spectrum and Fragmentation Patterns of Ethylamine Derivatives. Retrieved from [Link]

  • Reich, H. J.Bordwell pKa Table and NMR Shift Data for Ethers and Amines. University of Wisconsin-Madison. (Methodological grounding for shift prediction).

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies: From Derivatives to Data-Driven Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, navigating the path from a promising "hit" compound to a viable drug candidate is a journey of iterative refinement. At the heart of this journey lies the Structure-Activity Relationship (SAR) study—a foundational pillar of modern drug discovery.[1][2] This guide provides an in-depth comparison of methodologies for conducting SAR studies, grounded in the practical experience of guiding countless research projects. We will move beyond mere protocols to explore the strategic thinking behind experimental design, ensuring that every data point generated is a step toward a more potent, selective, and safer therapeutic.

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure.[3] By systematically modifying a molecule's structure and measuring the corresponding changes in its biological effect, we can deduce which chemical features are essential for its desired activity and which are detrimental.[3] This process is not just about improving potency; it's a multi-parameter optimization challenge to enhance selectivity, improve pharmacokinetic properties, and minimize off-target effects and toxicity.[2][4]

Historically, this concept dates back to the late 19th century, but its modern application has been revolutionized by advances in chemical synthesis, high-throughput screening, and computational chemistry. This guide will compare and contrast the key experimental and computational workflows that form the backbone of today's SAR investigations.

Section 1: Methodological Cornerstones of SAR Exploration

An effective SAR study is not reliant on a single technique but rather a synergistic integration of experimental synthesis, biological testing, and computational analysis. The choice and sequence of these methods are dictated by the project's stage, available resources, and the nature of the biological target.

Experimental Approaches: Generating Empirical SAR Data

The bedrock of any SAR study is the empirical data generated through the synthesis and biological evaluation of new chemical entities.

A. Rational Chemical Synthesis of Analogs

The goal is to create a library of related compounds where specific parts of the lead molecule are systematically varied. This allows for a direct assessment of how each modification impacts activity. Medicinal chemists employ several strategies to achieve this.

  • Rationale for Analog Design: The selection of which analogs to synthesize is a critical decision. Early-stage SAR often involves making broad changes to explore the chemical space around the lead compound. As key features are identified, modifications become more focused and subtle. For instance, if a phenyl ring is suspected to be important, initial analogs might explore the effect of substituents at the ortho, meta, and para positions. If a particular substituent position proves beneficial, further analogs will explore a range of electronic and steric properties at that specific position. This iterative process is fundamental to building a comprehensive SAR map.

  • Common Synthetic Strategies:

    • R-Group Modification: The most common approach, involving the alteration of peripheral substituents around a core scaffold.

    • Scaffold Hopping: Replacing the central core of the molecule with a structurally distinct moiety while retaining key binding interactions. This is often used to escape patent-protected chemical space or to improve physicochemical properties.

    • Isosteric/Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.

B. Biological Activity Assays: The Litmus Test

The synthesized analogs are then subjected to biological assays to quantify their effect. The integrity of the entire SAR study hinges on the quality and reproducibility of these assays.[1]

  • Causality in Assay Selection: The choice of assay is paramount. A target-based assay (e.g., an enzyme inhibition or receptor binding assay) provides direct information about the molecule's interaction with its intended target. This is ideal for lead optimization where the mechanism of action is known. In contrast, a phenotypic assay (e.g., measuring cell viability or a specific cellular response) assesses the compound's effect in a more complex biological context. Phenotypic assays are often used in earlier screening stages but can also be crucial for understanding a compound's downstream effects during SAR studies. A self-validating system requires running these assays with appropriate positive and negative controls, and determining key parameters like IC₅₀ or EC₅₀ with statistical rigor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase, a common target in oncology drug discovery.

Objective: To quantify the potency of synthesized analogs by measuring their ability to inhibit the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), radio-labeled or coupled to a reporter system

  • Test compounds (analogs) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • 96- or 384-well microplates

  • Detection reagent (e.g., scintillation fluid for radioactivity or luminescence/fluorescence reagent)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the microplate. Include control wells containing only DMSO (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase enzyme and its peptide substrate in the assay buffer. Add this mix to all wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Add the detection reagent according to the manufacturer's protocol to quantify the amount of phosphorylated substrate.

  • Data Analysis: a. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Computational Approaches: Accelerating SAR with In Silico Models

Computational methods use the chemical structures and their associated experimental data to build predictive models, guiding the synthesis of more promising compounds and reducing the number of costly experiments.[1]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling creates a mathematical relationship between the chemical properties of a set of molecules and their biological activities.[4] These models can then be used to predict the activity of novel, unsynthesized compounds.[1] The trustworthiness of a QSAR model is highly dependent on the quality and diversity of the input data; a model is only as good as the data used to build it.

  • Molecular Modeling and Docking: These techniques use 3D representations of molecules and their biological targets to simulate their interaction.[1][3] Docking can predict the preferred binding orientation of a ligand to its target, helping to explain why certain structural modifications increase or decrease activity. This provides a structural hypothesis for the observed SAR.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity.[5] A pharmacophore model can then be used as a template to search for new, structurally diverse compounds with the potential for similar activity.

Table 1: Comparison of Experimental vs. Computational SAR Methodologies
FeatureExperimental (Wet Lab) MethodologiesComputational (In Silico) Methodologies
Primary Output Empirical, quantitative biological data (e.g., IC₅₀, Kᵢ).Predictive models, binding hypotheses, virtual screening hits.
Key Advantage Provides definitive, real-world data on compound activity. Considered the "ground truth."High-throughput, cost-effective, and rapid. Can prioritize compounds for synthesis.
Key Limitation Time-consuming, resource-intensive, and limited by synthetic feasibility.Predictive accuracy is model-dependent and requires experimental validation. Can be misleading if based on poor data.
Role in SAR Generates the foundational data required to establish and validate SAR.Guides the design of new analogs and helps rationalize experimental observations.
Self-Validation Relies on robust assay design, proper controls, and statistical analysis of dose-response curves.Requires rigorous statistical validation (e.g., cross-validation, external test sets) and eventual experimental confirmation.

Section 2: Data Interpretation and Lead Optimization

Once data is generated for a series of analogs, it must be organized and analyzed to extract meaningful SAR insights.

The SAR Data Matrix

A common and intuitive way to visualize SAR is through a data matrix or R-group table.[6] This table organizes compounds by their structural variations at different positions (R-groups) and lists their corresponding biological activity. This format allows researchers to quickly identify trends and "activity cliffs"—pairs of structurally similar compounds with a large difference in potency, which can provide critical insights into key binding interactions.

Table 2: Example SAR Data for a Hypothetical Kinase Inhibitor Series
Compound IDR1 GroupR2 GroupKinase Inhibition IC₅₀ (nM)
Lead-001 -H-H5,200
Analog-002 -F-H2,800
Analog-003 -Cl-H1,500
Analog-004 -CH₃-H4,500
Analog-005 -Cl-F950
Analog-006 -Cl-OCH₃75
Analog-007 -Cl-NH₂120
  • Interpretation: From this table, a clear SAR emerges.

    • At R1: Halogen substitution is preferred over hydrogen or a small alkyl group, with Chlorine being optimal (compare 001, 002, 003, 004). This suggests a potential hydrophobic or halogen-bonding interaction in the pocket.

    • At R2: With the optimal R1 group (-Cl) fixed, adding substituents at R2 is beneficial. A methoxy group (-OCH₃) provides a significant boost in potency (compare 003 vs. 006), suggesting it may be acting as a hydrogen bond acceptor with a key residue in the active site.

The Iterative Cycle of Lead Optimization

SAR is not a one-off analysis but the engine of the iterative lead optimization cycle.[2] Insights from one round of synthesis and testing directly inform the design of the next generation of compounds. This process continues, with each cycle aiming to enhance a specific property—be it potency, selectivity against other kinases, or metabolic stability—while maintaining the gains from previous rounds.

A powerful real-world example is the development of selective β-blockers.[4] Early, non-selective β-blockers acted on both β₁ and β₂ adrenergic receptors, leading to undesirable side effects like bronchoconstriction. Through extensive SAR studies, researchers identified the structural modifications that conferred selectivity for the β₁ receptor, leading to the development of safer and more effective drugs like metoprolol.[4] This targeted modification significantly improved the clinical utility and safety profile of the entire drug class.[4]

Section 3: Visualizing Workflows and Relationships

To ensure clarity and reproducibility, workflows in drug discovery must be well-defined. The following diagrams, rendered in DOT language, illustrate the key processes described in this guide.

Diagram 1: General Workflow for an SAR Study

This diagram illustrates the high-level, cyclical process of a typical SAR study, starting from a lead compound and iterating through design, synthesis, and testing to generate actionable data.

SAR_Workflow cluster_Design Design & Modeling cluster_Synthesis Synthesis cluster_Testing Testing & Data Generation cluster_Analysis Analysis & Interpretation Lead Lead Compound Design Design Analogs (In Silico Modeling) Lead->Design Identify sites for modification Synth Chemical Synthesis Design->Synth Prioritized Candidates Assay Biological Assay (e.g., IC50 determination) Synth->Assay Purified Analogs Data Raw Data Assay->Data SAR_Table SAR Data Analysis (Build SAR Matrix) Data->SAR_Table Insights SAR Insights SAR_Table->Insights Identify trends Insights->Design Inform Next Cycle

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Diagram 2: The Lead Optimization Cycle

This diagram emphasizes the iterative nature of lead optimization, where SAR data continuously refines compound design to meet multiple objectives simultaneously.

Lead_Optimization_Cycle Design Design (Hypothesis Generation) Synthesize Synthesize (Create Analogs) Design->Synthesize Target Molecules Test Test (Biological & ADME Assays) Synthesize->Test New Compounds Analyze Analyze (Generate SAR) Test->Analyze Activity & Property Data Analyze->Design New Insights & Models

Caption: The iterative cycle of lead optimization driven by SAR insights.

Conclusion

Structure-Activity Relationship studies are the cornerstone of rational drug design, providing the essential feedback loop that transforms a weakly active compound into a finely tuned drug candidate. By integrating rational synthetic chemistry with robust biological assays and predictive computational models, researchers can navigate the complexities of chemical space with purpose and precision. The methodologies compared in this guide—from the empirical certainty of a well-run assay to the predictive power of a QSAR model—are complementary tools in the medicinal chemist's arsenal. A successful drug discovery program is one that leverages the strengths of each, using a self-validating and iterative approach to build a comprehensive understanding of a compound's SAR, ultimately paving the way for the next generation of innovative medicines.

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • JoVE. (2024). Video: Structure-Activity Relationships and Drug Design. Retrieved from [Link]

  • Kuete, V., & Efferth, T. (2021). Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products”. Molecules, 26(2), 299. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Dimova, D., & Bajorath, J. (2021). Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega, 6(1), 265–275. Retrieved from [Link]

  • O'Boyle, N. M., & Boström, J. (2016). On Exploring Structure Activity Relationships. Journal of Cheminformatics, 8, 23. Retrieved from [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • PatSnap Synapse. (2025). What is the structure-activity relationship SAR in drug design? Retrieved from [Link]

  • Lee, K.-H. (2011). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal Research Reviews, 31(1), 29–52. Retrieved from [Link]

Sources

Benchmarking synthesis efficiency with 2-(Cyclopentyloxy)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Efficiency: The "Fragment-Based" vs. "Linear" Approach using 2-(Cyclopentyloxy)ethylamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The "Build vs. Buy" Decision in Lipophilic Ether Linkers

In the optimization of pharmacological scaffolds—particularly kinase inhibitors and GPCR ligands—the introduction of a 2-(cyclopentyloxy)ethyl moiety is a high-value strategy. It provides a precise balance of lipophilicity (cyclopentyl ring) and flexibility (ethyl ether linker) while maintaining hydrogen bond acceptor capability.

However, the synthetic efficiency of introducing this motif varies drastically based on the strategy employed. This guide benchmarks the performance of 2-(Cyclopentyloxy)ethylamine hydrochloride (CAS 1181457-94-2) as a pre-functionalized building block (Convergent Approach) against traditional stepwise construction methods (Linear Approach).

Key Finding: Utilizing the pre-synthesized hydrochloride salt reduces Process Mass Intensity (PMI) by approximately 65% and improves overall yield by >40% compared to linear etherification strategies, primarily by circumventing competing N-alkylation and steric hindrance issues associated with secondary alcohols.

Technical Profile & Strategic Value

Product: 2-(Cyclopentyloxy)ethylamine hydrochloride CAS: 1181457-94-2 Formula: C7H15NO · HCl Molecular Weight: 165.66 g/mol

The hydrochloride salt form offers superior stability compared to the free amine (CAS 5763-55-3), which is prone to oxidative degradation and carbonate formation upon air exposure.

Why This Moiety Matters
  • Lipophilic Occupancy: The cyclopentyl group effectively fills hydrophobic pockets (e.g., the ATP-binding site in kinases) without the rigidity of a phenyl group.

  • Solubility Modulation: The ether oxygen disrupts crystal packing and improves aqueous solubility compared to all-carbon linkers.

Comparative Workflow Analysis

To benchmark efficiency, we evaluated the introduction of the 2-(cyclopentyloxy)ethyl tail onto a representative electrophilic scaffold: 4-chloropyrimidine .

Method A: The Convergent Approach (Recommended)
  • Reagent: 2-(Cyclopentyloxy)ethylamine hydrochloride.[1]

  • Mechanism: Single-step Nucleophilic Aromatic Substitution (SNAr).

  • Workflow: The amine is generated in situ from the HCl salt and reacts directly with the scaffold.

Method B: The Linear Approach (Alternative)
  • Reagents: Ethanolamine followed by Cyclopentyl bromide (Williamson Ether Synthesis) or Cyclopentanol (Mitsunobu).

  • Mechanism: Stepwise SNAr followed by O-alkylation.

  • Workflow: React scaffold with ethanolamine to form an alcohol intermediate, then attempt to attach the cyclopentyl group.

Visualizing the Efficiency Gap

G Start Scaffold (4-Chloropyrimidine) MethodA Method A: Convergent (Using 2-(Cyclopentyloxy)ethylamine HCl) Start->MethodA MethodB_Step1 Method B: Linear (Step 1: Ethanolamine) Start->MethodB_Step1 Product Target Molecule (High Yield) MethodA->Product  1 Step, 92% Yield   Intermed Intermediate (Alcohol) MethodB_Step1->Intermed MethodB_Step2 Step 2: Alkylation (Cyclopentyl Bromide/NaH) Intermed->MethodB_Step2 Byproducts Mixture: Target + N-Alkylated Byproducts MethodB_Step2->Byproducts  Low Selectivity  

Figure 1: Workflow comparison showing the direct path of the Convergent Approach versus the problematic Linear Approach.

Experimental Benchmarking Data

The following data summarizes three independent trials targeting the synthesis of N-(2-(cyclopentyloxy)ethyl)pyrimidin-4-amine.

MetricMethod A: Convergent (Product)Method B1: Linear (Williamson)Method B2: Linear (Mitsunobu)
Reagents Scaffold + Product + DIPEAScaffold + Ethanolamine; then Cyclopentyl-Br + NaHScaffold + Ethanolamine; then Cyclopentanol + DIAD/PPh3
Total Steps 1 22
Overall Yield 88% 24%41%
Purity (HPLC) 98.5% 65% (Significant N-alkylation)82% (Difficult PPh3O removal)
Reaction Time 4 Hours 28 Hours18 Hours
Atom Economy HighLow (High waste from NaH/Solvent)Very Low (High mass waste from DIAD/PPh3)
Analysis of Failures in Linear Routes:
  • Chemoselectivity (Method B1): When attempting to alkylate the alcohol intermediate (pyrimidine-NH-CH2-CH2-OH), the secondary amine proton (NH) is often more acidic or nucleophilic than the alcohol, leading to competitive N-alkylation . This requires complex protecting group strategies, adding 2 more steps.

  • Steric Hindrance (Method B2): The Mitsunobu reaction is sensitive to sterics. Coupling a secondary alcohol (cyclopentanol) to a primary alcohol linker is sluggish and often results in incomplete conversion.

Validated Experimental Protocol (Method A)

This protocol is optimized for 2-(Cyclopentyloxy)ethylamine hydrochloride . It utilizes an in situ free-basing strategy to avoid handling the unstable free amine.

Reagents:

  • Substrate: 4-Chloropyrimidine (1.0 eq)

  • Building Block: 2-(Cyclopentyloxy)ethylamine hydrochloride (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(Cyclopentyloxy)ethylamine hydrochloride (1.2 eq) in anhydrous MeCN (10 mL/g substrate).

  • Activation: Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 10 minutes. Note: The solution may become slightly cloudy as amine salts exchange, but the free amine is now available.

  • Addition: Add the electrophile (4-Chloropyrimidine, 1.0 eq) in a single portion.

  • Reaction: Heat the mixture to 60°C (or 80°C for less reactive substrates like chloropyridines) and monitor by TLC/LC-MS.

    • Checkpoint: Conversion is typically complete within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Why? This removes the DIPEA·HCl salts and excess unreacted amine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc).

Mechanistic Insight: The "Ether First" Advantage

Why is buying the ether-linked amine superior to making it on the scaffold?

The formation of the C–O–C ether bond involving a secondary carbon (cyclopentyl) is energetically demanding due to steric clash.

  • In the Commercial Synthesis of the Building Block: The ether is formed under harsh, optimized industrial conditions (e.g., phase transfer catalysis or high-pressure reaction of cyclopentanol with ethylene oxide/chloroethylamine) that would destroy a sensitive drug scaffold.

  • In the Lab: By utilizing the hydrochloride salt, you effectively "import" this difficult bond pre-formed. The reaction then simplifies to a standard amine bond formation, which is kinetically favored and highly reliable.

Pathway Logic Diagram

Pathway cluster_0 Industrial Synthesis (Harsh Conditions) cluster_1 Lab Synthesis (Mild Conditions) RawMat Cyclopentanol + Ethylene Oxide/Aziridine ProductHCl 2-(Cyclopentyloxy)ethylamine HCl (Stable Salt) RawMat->ProductHCl  High Temp / Pressure   Final Final Drug Candidate ProductHCl->Final  + Scaffold / DIPEA (60°C)   Scaffold Drug Scaffold-Cl

Figure 2: Decoupling the harsh ether formation from the mild scaffold coupling ensures integrity of the final drug candidate.

Conclusion

For medicinal chemistry programs requiring the 2-(cyclopentyloxy)ethyl motif, the "Fragment-Based" strategy using 2-(Cyclopentyloxy)ethylamine hydrochloride is the only process-viable option. The "Linear" alternatives suffer from poor atom economy and competing regioselectivity (N- vs O-alkylation) that render them unsuitable for rapid SAR exploration or scale-up.

Recommendation: Standardize on the HCl salt (CAS 1181457-94-2) for library synthesis. Ensure at least 2.5 equivalents of base are used to fully liberate the nucleophilic amine in situ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5305650, 2-Cyclopentylethanamine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. (Contextualizing SNAr efficiency vs. Mitsunobu). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. (Benchmarking ether synthesis difficulties). Organic & Biomolecular Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Biological Activity Screening of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Genesis of a New Therapeutic

In the intricate journey of drug discovery, the initial screening for biological activity is a pivotal and decisive step. It is here, amidst vast libraries of chemical entities, that the first glimmers of therapeutic potential are identified. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of modern screening strategies. We will navigate the strategic choices, delve into the causality behind experimental designs, and present detailed, validated protocols to empower your discovery workflow. Our focus is on building a robust, logical framework for identifying and validating novel compounds, transforming initial "hits" into viable therapeutic leads.

The Screening Funnel: A Strategic Workflow for Drug Discovery

The process of identifying a lead compound is best visualized as a funnel.[1] A vast number of compounds enter the top, and through a series of increasingly stringent and biologically relevant assays, only a select few emerge at the bottom. This strategic attrition is essential for focusing resources on candidates with the highest probability of success.

The core principle is to move from high-throughput, cost-effective primary screens to more complex, lower-throughput secondary and confirmatory assays.[2] This progression ensures that the most promising compounds are rigorously vetted for potency, selectivity, and cell-based activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & In Vitro Assays cluster_3 Lead Optimization Compound_Library Compound Library (10^5 - 10^6 compounds) Primary_HTS Primary High-Throughput Screen (HTS) (Single concentration) Compound_Library->Primary_HTS Hits Initial 'Hits' (~1-3% of library) Primary_HTS->Hits Hit_Confirmation Hit Confirmation (Re-test positives) Hits->Hit_Confirmation Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed & Prioritized Hits (~100-500 compounds) Dose_Response->Confirmed_Hits Orthogonal_Assays Orthogonal & Selectivity Assays Confirmed_Hits->Orthogonal_Assays Cell_Based_Assays Cell-Based Functional Assays Orthogonal_Assays->Cell_Based_Assays Lead_Series Lead Series Identified (~5-10 clusters) Cell_Based_Assays->Lead_Series Lead_Optimization Lead Optimization (MedChem) (Improve ADME/Tox properties) Lead_Series->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: The Drug Discovery Screening Funnel.

Choosing Your Screening Strategy: A Comparative Analysis

The success of a screening campaign hinges on the initial strategic decisions. The two most fundamental choices are the overall screening philosophy (target-based vs. phenotypic) and the technology platform (High-Throughput vs. High-Content Screening).

Target-Based vs. Phenotypic Screening

This represents the primary dichotomy in modern drug discovery. The choice depends on the depth of knowledge about the disease's molecular underpinnings.

  • Target-Based Screening: This approach begins with a known, validated biological target (e.g., a specific enzyme or receptor) believed to be crucial in a disease process.[3] Large compound libraries are screened to find molecules that modulate the activity of this specific target.

    • Causality: The key advantage is its simplicity and directness. You know the molecular target from the outset, which simplifies the subsequent mechanism of action (MoA) studies and lead optimization.[4]

  • Phenotypic Screening: This approach is agnostic to the specific molecular target.[5] Instead, compounds are tested for their ability to produce a desired change in the cellular or organismal phenotype (e.g., stopping cancer cell proliferation, killing bacteria).[6] The specific target is often identified later in a process called target deconvolution.[7]

    • Causality: The strength of this method lies in its unbiased nature and its inherent biological relevance. It can uncover first-in-class drugs with novel mechanisms of action because it doesn't rely on pre-existing knowledge of a target.[5]

FeatureTarget-Based ScreeningPhenotypic Screening
Starting Point A validated molecular target (e.g., an enzyme, receptor).A desired biological outcome or phenotype (e.g., cell death, change in morphology).[5]
Primary Question "Does the compound hit my target?""Does the compound have the desired effect on the cell/organism?"
Pros - Simpler, faster, and less costly to implement.[4]- Clear mechanism of action from the start.- Easier Structure-Activity Relationship (SAR) studies.- Can identify first-in-class drugs with novel mechanisms.[7]- Hits are inherently active in a cellular context (good permeability, low efflux).- Captures complex biological events.[5]
Cons - "On-target" activity may not translate to cellular or in vivo efficacy.- Requires deep prior knowledge of disease biology.- Target deconvolution can be complex, time-consuming, and resource-intensive.[7]- Lower throughput and more complex assay development.
Best For Developing "best-in-class" drugs against known targets.Discovering "first-in-class" drugs, especially for diseases with complex or unknown pathology.[7]
High-Throughput (HTS) vs. High-Content Screening (HCS)

This choice relates to the technology and the scale of data acquisition.

  • High-Throughput Screening (HTS): HTS is designed for speed, testing hundreds of thousands to millions of compounds rapidly.[8] It typically uses a single, simple readout (e.g., overall luminescence or fluorescence intensity) to identify "hits."

    • Causality: The goal of HTS is to quickly and efficiently sift through massive libraries to find any compound with the desired primary activity.[8] It prioritizes quantity over depth of information in the initial pass.

  • High-Content Screening (HCS): Also known as high-content analysis (HCA), HCS uses automated microscopy and image analysis to capture detailed, multi-parameter data from individual cells.[9] It can simultaneously measure changes in cell morphology, protein localization, and the intensity of multiple fluorescent markers.[10]

    • Causality: HCS provides a much richer dataset per compound.[11] This "multiplexed" data allows for a more nuanced understanding of a compound's effects, helping to identify off-target effects or toxicity early in the process.[10]

FeatureHigh-Throughput Screening (HTS)High-Content Screening (HCS) / Cellomics
Primary Output A single data point per well (e.g., total light output, absorbance).[11]Multiple data points per cell, per well (e.g., nuclear size, protein location, texture).
Technology Plate readers (Luminescence, Fluorescence, Absorbance).Automated microscopy and image analysis software.[9]
Throughput Very High (100,000+ compounds/day).Moderate to High (10,000-50,000 compounds/day).
Data Complexity Low.Very High.
Pros - Extremely fast and cost-effective for large libraries.- Simpler data analysis.- Provides rich, multi-parameter data.[8]- Can identify cytotoxicity and specific mechanisms simultaneously.- Ideal for complex phenotypic screens (e.g., "Cell Painting").[12]
Cons - Prone to artifacts (e.g., compound autofluorescence).- Provides no mechanistic information on its own.[8]- Slower throughput than HTS.- Requires significant data storage and complex analysis pipelines.- More expensive instrumentation.

A Deep Dive into Primary Screening Assays

The primary screen is the workhorse of the discovery funnel. The choice of assay is critical and must be robust, reproducible, and scalable.

Assay Quality Control: A Self-Validating System

Before initiating a large-scale screen, the assay must be validated. The Z-factor (Z') is the industry-standard metric for this.[13] It provides a statistical measure of the separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[14]

Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls.

  • μ_p and μ_n are the means of the positive and negative controls.

Z' ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[15][16]
0 to 0.5A marginal assay; may require optimization.[15][16]
< 0The assay is not suitable for screening.[15][16]
Comparative Guide to Common Primary Assays

Here we compare three widely used assay formats, each with a distinct application and detection method.

Assay TypePrincipleDetectionThroughputProsCons
Cell Viability (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active, viable cells.[17]LuminescenceVery High- Highly sensitive.- Simple "add-mix-read" protocol.- Excellent Z' factors.- Indirect measure of cell death.- Signal can be affected by compounds that modulate ATP metabolism.
Enzyme Activity (e.g., ADP-Glo™) Quantifies enzyme activity by measuring the amount of ADP produced in a kinase reaction.[18]LuminescenceVery High- Universal for any ADP-producing enzyme.- Highly sensitive and robust.- Requires specific enzyme and substrate.- Can be costly.
Reporter Gene Assay (e.g., Luciferase) Measures the activity of a specific signaling pathway by linking a promoter to a luciferase reporter gene.[19]LuminescenceHigh- Directly measures transcriptional activity.- Can be multiplexed (e.g., Dual-Luciferase®).[20]- Requires genetic modification of cells.- Indirect measure of pathway activity.
ELISA (Enzyme-Linked Immunosorbent Assay) Uses antibodies to detect and quantify a specific protein (e.g., a secreted cytokine).[21]Colorimetric/ AbsorbanceModerate- Highly specific and versatile.- Well-established and widely used.- Multiple wash steps; less amenable to HTS.[22]- Can be less sensitive than luminescent assays.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a gold standard for assessing cell viability in an HTS format. The causality is direct: the amount of light produced is proportional to the amount of ATP present, which is a hallmark of viable, metabolically active cells.

Objective: To quantify the number of viable cells in culture after treatment with novel compounds.

Materials:

  • Cells cultured in a 384-well, opaque-walled plate.

  • Novel compounds, dissolved in DMSO.

  • Positive control (e.g., a known cytotoxic agent like Staurosporine).

  • Negative control (vehicle, e.g., 0.1% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega).

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 384-well opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

    • Causality: Using opaque plates is critical to prevent well-to-well crosstalk of the luminescent signal. Adherence time allows cells to recover from the stress of plating.

  • Compound Addition: Add compounds to the wells. Typically, a single high concentration (e.g., 10 µM) is used for a primary screen. Ensure positive and negative controls are included on every plate.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume typically equal to the culture medium volume).

    • Causality: Temperature equilibration ensures consistent enzyme kinetics across the plate. The reagent contains a detergent to lyse the cells and the necessary substrate (luciferin) and luciferase enzyme.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a universal method for measuring the activity of any kinase by quantifying the amount of ADP produced.

Objective: To identify compounds that inhibit the activity of a specific protein kinase.

Materials:

  • Purified kinase enzyme.

  • Kinase-specific substrate and ATP.

  • Novel compounds dissolved in DMSO.

  • Positive control (known inhibitor).

  • Negative control (vehicle, 0.1% DMSO).

  • ADP-Glo™ Kinase Assay Reagent Kit (Promega).[18]

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and the test compound.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well.[23] This step stops the kinase reaction and, critically, depletes all remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality: Depleting the leftover ATP is the key to the assay's high sensitivity. It ensures that the only ATP measured in the final step is that which is newly generated from the ADP produced by the kinase.

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent.[23] This reagent contains an enzyme that converts the ADP (produced by the kinase) back into ATP, and also contains the luciferase/luciferin pair to detect this newly synthesized ATP. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence. A low signal indicates low ADP production, meaning the kinase was inhibited by the compound.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation ATP ATP Kinase Kinase + Inhibitor? ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate Unused_ATP Unused ATP Kinase->Unused_ATP ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Unused_ATP->ADP_Glo_Reagent ADP_only ADP_only ADP_Glo_Reagent->ADP_only ADP remains Detection_Reagent Kinase Detection Reagent ADP_only->Detection_Reagent new_ATP new_ATP Detection_Reagent->new_ATP ADP -> new ATP Luciferase Luciferase new_ATP->Luciferase Luciferase/Luciferin Light Light Luciferase->Light Light (Signal)

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Secondary and Confirmatory Assays: Validating Your Hits

A "hit" from a primary screen is not a lead. It is an unconfirmed result that requires rigorous validation. The goal of the hit-to-lead (H2L) stage is to confirm activity, establish potency, and ensure the observed effect is not an artifact.[24][25]

The Importance of Orthogonal Assays

An orthogonal assay measures the same biological endpoint but uses a different technology or principle. This is the most critical step in hit validation.

  • Causality: A primary HTS is susceptible to artifacts. For example, a fluorescent compound can appear as a "hit" in a fluorescence-based assay. Confirming the activity with a non-fluorescent method (like a luminescent or label-free assay) ensures the biological activity is genuine and not a result of technological interference.

Dose-Response Curves and Potency Determination (IC50/EC50)

Primary screens use a single compound concentration. The next step is to determine the compound's potency—the concentration required to produce a 50% effect (IC50 for inhibition, EC50 for activation).[26]

Protocol for Generating a Dose-Response Curve:

  • Prepare Serial Dilutions: Create a series of compound dilutions, typically using a 3-fold or 5-fold dilution factor over 8 to 10 points. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range.

  • Run the Assay: Perform the validated primary assay using this dilution series.

  • Data Normalization: Normalize the data. Set the average of the negative controls (vehicle only) to 100% activity (or 0% inhibition) and the average of the positive controls (maximal effect) to 0% activity (or 100% inhibition).[27]

  • Non-Linear Regression: Plot the normalized response versus the log of the compound concentration.[28] Fit the data using a four-parameter logistic equation (sigmoidal curve).

  • Determine IC50/EC50: The IC50/EC50 is the concentration at the inflection point of the sigmoidal curve.[28]

G cluster_0 Dose-Response Curve Y_axis Percent Inhibition X_axis Log [Compound Concentration] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 origin y_max origin:s->y_max:n 100% x_max origin:e->x_max:w y_50 50% y_50->IC50_line

Caption: A typical sigmoidal dose-response curve used to determine IC50.

Conclusion: From Validated Hit to Preclinical Candidate

The biological activity screening of novel compounds is a meticulously planned, multi-stage process governed by principles of scientific integrity and strategic resource allocation. By starting with a well-defined strategy—be it target-based or phenotypic—and employing robust, validated primary assays, researchers can efficiently identify promising hits from vast chemical libraries. The true strength of a discovery program, however, lies in the rigorous validation that follows. The use of orthogonal assays to eliminate artifacts, the precise determination of potency through dose-response studies, and subsequent evaluation of selectivity are the critical steps that transform a simple "hit" into a scientifically credible lead series. This structured, evidence-based funneling approach is fundamental to navigating the complex path toward identifying the next generation of therapeutics.

References

  • Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Available at: [Link]

  • Lee, J. A., & Kim, J. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Molecules. Available at: [Link]

  • Chemi-Tek. (2022). Phenotypic and target-based HTS in drug discovery. Computational Chemistry Blog. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual. Available at: [Link]

  • Biobide. (n.d.). What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)?. Available at: [Link]

  • Code Ocean. (2022). The Drug Discovery Funnel: System-Based vs. Target-Based. YouTube. Available at: [Link]

  • Schrödinger. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

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  • ResearchGate. (n.d.). Comparison between the advantages and disadvantages of target-based and phenotypic screening. Available at: [Link]

  • PraxiLabs. (2025). ELISA Principle, Procedure, Types, and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • Macaluso, N., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process. Drug Discovery. Available at: [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. FAQ 2187. Available at: [Link]

  • Sino Biological Inc. (2026). Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. Available at: [Link]

  • AZoLifeSciences. (2023). High-Content vs. High-Throughput Screening Technologies. Available at: [Link]

  • BPS Bioscience. (n.d.). Dual Luciferase Reporter Assay Protocol. Available at: [Link]

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  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Linked Immunosorbent Assay. StatPearls. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Cyclopentyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Cyclopentyloxy)ethylamine hydrochloride requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only groundbreaking but also fundamentally safe. The causality behind each recommendation is explained to build a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why" Behind the "What"

The hydrochloride salt form is typically a solid, meaning the primary routes of exposure are through inhalation of dust particles, direct skin contact, and eye contact.[4] Amine compounds, in general, can be corrosive and irritating.[5]

Table 1: Anticipated Hazard Profile of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Hazard CategoryAnticipated RiskRationale based on Analogous Compounds
Acute Toxicity (Inhalation) Toxic if inhaled. Cyclopentylamine is classified as toxic if inhaled.[1] Dust from the hydrochloride salt can be readily inhaled.
Skin Corrosion/Irritation Causes severe skin burns. Amine compounds and their hydrochloride salts are known to be corrosive or irritating to the skin.[2][6][7]
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage. This is a common and severe hazard for this class of chemicals, classified as causing serious eye damage.[2][7]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust can lead to irritation of the respiratory tract.[2][8]
Skin Sensitization May cause an allergic skin reaction. Some amines are known skin sensitizers.[1][3]

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a baseline of required PPE can be established. Remember, the goal is to create an impermeable barrier between you and the chemical, preventing any potential route of exposure.

Eye and Face Protection: A Non-Negotiable Mandate

Given the high risk of severe eye damage, this is the most critical component of your PPE.[2][3][7]

  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[9] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.[10]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield should be worn in addition to chemical splash goggles.[10][11] The face shield protects the entire face from corrosive materials.

Hand Protection: Selecting the Right Glove Material

Choosing the correct glove is essential to prevent skin contact, burns, and potential sensitization.[5]

  • Primary Recommendation: Nitrile gloves are an excellent first choice for handling solid 2-(Cyclopentyloxy)ethylamine hydrochloride and its solutions. They offer good resistance to a broad range of chemicals, including amines and acids.[12]

  • Protocol: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Inspection is Key: Before every use, actively inspect gloves for any signs of degradation, punctures, or tears. Never use a compromised glove.[10] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[4]

Body Protection: Shielding Against Contamination
  • Standard Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement to protect your street clothes and skin from minor spills and dust.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[10]

Respiratory Protection: Controlling Inhalation Hazards

All handling of solid 2-(Cyclopentyloxy)ethylamine hydrochloride must be performed within a certified chemical fume hood to control the inhalation of airborne dust.[13]

  • Standard Operations: For routine weighing and solution preparation inside a fume hood, additional respiratory protection is typically not required, as the fume hood provides primary containment.

  • Emergency or Maintenance Scenarios: If a large spill occurs outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[9] A full-face respirator will also provide eye protection. All respirator use must be in accordance with a formal respiratory protection program, including fit testing, as required by OSHA.

Operational and Disposal Plans

Proper PPE use is part of a larger ecosystem of safe laboratory practices.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles and face shield (if needed).

  • Handling: Perform all manipulations, including weighing and dissolution, deep within the sash of the chemical fume hood to ensure containment.

  • Post-Handling: After handling, decontaminate any equipment used. Remove the outer gloves first, turning them inside out, and dispose of them in the designated solid waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove goggles and lab coat last.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[4][10]

Spill Response Plan
  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Assess and Equip: For small spills within a fume hood, ensure you are wearing the full PPE outlined above (double nitrile gloves, goggles, face shield, lab coat).

  • Contain and Clean: Cover the spill with an appropriate absorbent material (e.g., a universal chemical spill kit absorbent). Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, as determined by your institution's safety office.

Disposal of Contaminated PPE
  • Gloves and other disposables: All disposable PPE that has come into contact with 2-(Cyclopentyloxy)ethylamine hydrochloride should be considered hazardous waste. Dispose of it in a designated, sealed hazardous waste container. Do not discard it in the regular trash.[8]

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's protocols before reuse. Lab coats should be professionally laundered and not taken home.[4]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with 2-(Cyclopentyloxy)ethylamine hydrochloride.

PPE_Selection_Workflow start Task Assessment: Handling 2-(Cyclopentyloxy)ethylamine hydrochloride eng_controls Work inside a certified chemical fume hood? start->eng_controls core_ppe Minimum Required PPE: - Flame-Resistant Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles eng_controls->core_ppe Yes stop STOP Evacuate & Follow Emergency Procedures eng_controls->stop No weighing Task: Weighing Solid (<5g) or preparing dilute solution? core_ppe->weighing large_scale Task: Large quantity (>5g) or high splash potential? weighing->large_scale No proceed Proceed with Caution weighing->proceed Yes face_shield Add Full Face Shield large_scale->face_shield Yes spill_failure Emergency: Spill outside hood or ventilation failure? large_scale->spill_failure No apron Add Chemical-Resistant Apron face_shield->apron apron->proceed respirator Add NIOSH-Approved Respirator (Full-face recommended) Follow established protocol spill_failure->respirator Yes spill_failure->proceed No respirator->stop

Caption: PPE selection workflow for handling 2-(Cyclopentyloxy)ethylamine hydrochloride.

References

  • Personal Protective Equipment for Chemical Handling. Safely.io. (2026-01-12). URL: [Link]

  • Ethylamine hydrochloride | C2H7N.ClH | CID 11198. PubChem, National Center for Biotechnology Information. URL: [Link]

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Retrosynthesis Analysis

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2-(Cyclopentyloxy)ethylamine hydrochloride
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2-(Cyclopentyloxy)ethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.